TC Lpa5 4
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: TC-LPA5-4 as a Selective LPA5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-LPA5-4, a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5). It details the compound's pharmacological properties, experimental methodologies for its characterization, and the signaling pathways it modulates. This document is intended to serve as a core resource for professionals engaged in research and development involving the LPA5 receptor.
Introduction to the LPA5 Receptor
Lysophosphatidic acid (LPA) is a signaling phospholipid that orchestrates a wide array of cellular processes through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. Among these, the LPA5 receptor has emerged as a significant therapeutic target due to its involvement in various pathophysiological conditions, including neuropathic pain, inflammation, and cancer. The selective modulation of LPA5 offers a promising avenue for therapeutic intervention with potentially fewer off-target effects. TC-LPA5-4 is a small molecule antagonist that has been instrumental in elucidating the physiological and pathological roles of the LPA5 receptor.
Quantitative Pharmacological Data of TC-LPA5-4
The efficacy and selectivity of a receptor antagonist are critical parameters in drug development. The following tables summarize the key quantitative data for TC-LPA5-4.
Table 1: Binding Affinity of TC-LPA5-4 for the LPA5 Receptor
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 0.8 µM | LPA5-RH7777 | Functional Assay |
Table 2: Functional Antagonism of TC-LPA5-4
| Assay Type | Cell Line | IC50 |
| LPA-induced Platelet Aggregation | Isolated Human Platelets | 0.8 µM[1] |
| Inhibition of Thyroid Cancer Cell Proliferation | CGTH-W3 | 103.0 µM |
| TPC-1 | 84.9 µM | |
| B-CPAP | 55.9 µM | |
| BHT101 | 57.17 µM |
Table 3: Selectivity Profile of TC-LPA5-4
TC-LPA5-4 demonstrates high selectivity for the LPA5 receptor. It has been shown to be selective against 80 other screened targets[2][3]. In functional assays, it selectively inhibits LPA-induced aggregation of washed isolated human platelets over aggregation induced by collagen or thrombin receptor activating peptide (TRAP), with IC50 values of 0.8 µM, >10 µM, and >10 µM, respectively[1].
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize TC-LPA5-4.
Radioligand Displacement Assay
This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of TC-LPA5-4 for the LPA5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human LPA5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled LPA receptor ligand (e.g., [3H]-LPA).
-
Test Compound: TC-LPA5-4.
-
Non-specific Binding Control: A high concentration of a non-labeled LPA receptor agonist or antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
In a multi-well plate, combine the LPA5-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of TC-LPA5-4.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the non-labeled control compound.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of TC-LPA5-4 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the TC-LPA5-4 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a radioligand displacement assay.
GTPγS Functional Assay
This assay measures the functional activity of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Objective: To determine the functional antagonistic activity (IC50) of TC-LPA5-4 at the LPA5 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human LPA5 receptor.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state.
-
LPA: Lysophosphatidic acid, the agonist.
-
Test Compound: TC-LPA5-4.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubate the LPA5-expressing cell membranes with varying concentrations of TC-LPA5-4.
-
Add a fixed concentration of LPA to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the [35S]GTPγS binding against the concentration of TC-LPA5-4 and fit the data to determine the IC50 value for the inhibition of LPA-stimulated G protein activation.
Caption: Principle of the GTPγS functional assay.
Serum Response Element (SRE) Luciferase Reporter Assay
This cell-based assay measures the activation of signaling pathways that lead to the transcription of a reporter gene (luciferase) under the control of a Serum Response Element (SRE).
Objective: To assess the inhibitory effect of TC-LPA5-4 on LPA5-mediated activation of the SRE signaling pathway.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293) co-transfected with an expression vector for the human LPA5 receptor and a reporter plasmid containing the firefly luciferase gene downstream of an SRE promoter.
-
LPA: Agonist.
-
Test Compound: TC-LPA5-4.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to reduce basal signaling.
-
Pre-treat the cells with various concentrations of TC-LPA5-4.
-
Stimulate the cells with a fixed concentration of LPA.
-
Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the concentration of TC-LPA5-4 to determine the IC50 for the inhibition of LPA5-mediated SRE activation.
References
The In Vitro Biological Profile of TC Lpa5 4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of TC Lpa5 4, a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5). The information presented herein is curated from publicly available research to facilitate further investigation and drug development efforts. This document details the quantitative measures of its antagonist and inhibitory activities, outlines key experimental methodologies, and visualizes its role in cellular signaling pathways.
Quantitative Biological Activity
This compound has been characterized across multiple in vitro assay systems. Its primary activity is as a potent and selective antagonist of the LPA5 receptor. Additionally, it has been shown to exhibit inhibitory effects on other enzymes and cellular processes. The following tables summarize the key quantitative data available for this compound.
Table 1: LPA5 Receptor Antagonist Activity
| Cell Line | Assay Type | Parameter | Value (µM) | Citation |
| LPA5-RH7777 | LPA-induced aggregation | IC50 | 0.8 | [1] |
| Human Platelets | LPA-induced aggregation | IC50 | 2.2 | [2] |
Table 2: Anti-proliferative Activity in Thyroid Cancer Cell Lines
| Cell Line | Parameter | Value (µM) | Citation |
| CGTH-W3 | IC50 | 103.0 | [3] |
| TPC-1 | IC50 | 84.9 | [3] |
| B-CPAP | IC50 | 55.9 | |
| BHT101 | IC50 | 57.17 |
Table 3: Other In Vitro Inhibitory Activities
| Target | Assay Type | Parameter | Value (µM) | Citation |
| Heparanase (HPSE) | Enzymatic Assay | IC50 | 10 | |
| NSD2 (WT) | Methyltransferase Assay | IC50 | ~8 | |
| PRMT5–MEP50 complex | Methyltransferase Assay | - | More potent than on NSD2 | |
| MLL4 complex | Methyltransferase Assay | - | ~3-fold weaker than on PRMT5-MEP50 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols employed in the characterization of this compound's in vitro activity.
LPA-Induced Platelet Aggregation Assay
This assay is fundamental to characterizing the LPA5 antagonist activity of this compound in a physiologically relevant cell type.
-
Preparation of Platelets: Isolated human platelets are prepared from whole blood samples.
-
Antagonist Pre-incubation: Platelets are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: LPA is added to the platelet suspension to induce aggregation.
-
Measurement: Platelet aggregation is monitored over time using a platelet aggregometer, which measures changes in light transmission.
-
Data Analysis: The concentration of this compound that inhibits 50% of the LPA-induced aggregation (IC50) is calculated.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on cancer cells are commonly assessed using the MTT assay.
-
Cell Seeding: Thyroid cancer cells (e.g., CGTH-W3, TPC-1, B-CPAP, BHT101) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Cell Preparation: Thyroid cancer cells are serum-starved prior to the assay.
-
Assay Setup: The cells are seeded into the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as LPA.
-
Compound Treatment: this compound is added to the cells, typically in the upper chamber.
-
Incubation: The plate is incubated for a set period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the control to determine the inhibitory effect.
Signaling Pathways and Workflows
To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it modulates.
Caption: LPA5 receptor signaling and the antagonistic action of this compound.
Caption: A generalized workflow for in vitro antagonist screening of this compound.
References
An In-depth Technical Guide to TC LPA5 4: A Selective LPA5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TC LPA5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). The information is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Chemical Structure and Properties
This compound, with the chemical name 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is a non-lipid small molecule antagonist of the LPA5 receptor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Molecular Formula | C23H23ClN2O3 | |
| Molecular Weight | 410.89 g/mol | |
| CAS Number | 1393814-38-4 | |
| SMILES | ClC1=C(C=C(C2=CC(=NN2C3=CC=CC(=C3)OC)C(=O)O)C=C1)C4CCCCC4 | N/A |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in acetonitrile (B52724) and DMSO. | |
| Storage | Store at -20°C. |
Pharmacological Properties
This compound is a potent and selective antagonist of the LPA5 receptor. Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Cell Line / Model | Assay | Reference |
| IC50 | 0.8 µM | McA-RH7777 cells expressing human LPA5 | LPA-induced platelet aggregation | |
| IC50 | 0.8 µM | Washed isolated human platelets | 16:0 alkyl-LPA induced aggregation | |
| IC50 | >10 µM | Washed isolated human platelets | Collagen-induced aggregation | |
| IC50 | >10 µM | Washed isolated human platelets | TRAP-induced aggregation | |
| IC50 | 55.9 µM | B-CPAP (thyroid cancer cells) | Cell Proliferation | |
| IC50 | 57.17 µM | BHT101 (thyroid cancer cells) | Cell Proliferation | |
| IC50 | 84.9 µM | TPC-1 (thyroid cancer cells) | Cell Proliferation | |
| IC50 | 103.0 µM | CGTH-W3 (thyroid cancer cells) | Cell Proliferation | |
| In Vivo Efficacy | 10 mg/kg, i.p. | CGTH-W-3 thyroid cancer mouse xenograft | Tumor volume reduction |
LPA5 Signaling Pathway
LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by lysophosphatidic acid (LPA), can couple to multiple G proteins to initiate downstream signaling cascades. This compound acts by blocking these activation pathways. The known signaling pathways activated by LPA5 are depicted below.
Experimental Protocols
The following sections describe the general methodologies used in the key experiments cited in this guide. For detailed protocols, it is recommended to consult the original publications.
Platelet Aggregation Assay
This assay is used to determine the effect of this compound on LPA-induced platelet aggregation.
Methodology:
-
Platelet Isolation: Human platelets are isolated from whole blood by centrifugation.
-
Pre-incubation: The isolated platelets are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of an agonist, such as 16:0 alkyl-LPA. Other agonists like collagen or thrombin receptor activating peptide (TRAP) are used as controls to assess selectivity.
-
Measurement: Aggregation is measured by monitoring the change in light transmittance through the platelet suspension over time using an aggregometer.
-
Data Analysis: The concentration of this compound that inhibits 50% of the LPA-induced aggregation (IC50) is calculated.
Cell Proliferation Assay
This assay is performed to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Thyroid cancer cell lines (e.g., B-CPAP, BHT101, TPC-1, CGTH-W3) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Proliferation Assessment: Cell proliferation is assessed using a standard method, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human thyroid cancer cells (e.g., CGTH-W-3) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the LPA5 receptor. Its selectivity and demonstrated in vitro and in vivo activity make it a promising lead compound for the development of therapeutics targeting diseases where LPA5 signaling is dysregulated, such as in certain cancers and thrombotic disorders. Further research is warranted to fully elucidate its therapeutic potential.
The LPA5 Receptor: A Core Technical Guide to its Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs)[1][2]. To date, six such receptors have been identified, LPA1 through LPA6, each with distinct signaling properties and tissue distribution[1][2]. This guide focuses on the LPA5 receptor, encoded by the LPAR5 gene, a key player in various physiological and pathological processes, including immune regulation, neuropathic pain, and cancer[3]. Understanding the intricate signaling mechanisms of LPA5 is paramount for the development of novel therapeutics targeting this receptor.
LPA5, also known as GPR92, is a member of the P2Y purinergic receptor family and shares about 35% amino acid identity with LPA4. It is highly expressed in the spleen, with lower levels found in the heart, small intestine, placenta, colon, and liver. This guide will provide an in-depth overview of the signaling pathways governed by LPA5, present quantitative data on ligand interactions, and detail key experimental protocols for its study.
LPA5 Receptor Signaling Pathways
Activation of the LPA5 receptor by LPA initiates a cascade of intracellular signaling events primarily through its coupling to heterotrimeric G proteins. LPA5 is known to couple to multiple G protein families, leading to a diverse array of cellular responses.
Gαq/11 Pathway
Upon LPA binding, LPA5 activates the Gαq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs), which regulate a multitude of cellular processes.
Gα12/13 Pathway
LPA5 also couples to the Gα12/13 family of G proteins, which are key regulators of the actin cytoskeleton. Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA then activates its downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway plays a critical role in mediating cellular processes such as stress fiber formation, focal adhesion assembly, and neurite retraction.
Regulation of Cyclic AMP (cAMP)
The effect of LPA5 activation on cyclic AMP (cAMP) levels is complex and appears to be cell-type dependent. Some studies report that LPA5 activation leads to an increase in intracellular cAMP levels. This effect is thought to be mediated by Gαs, leading to the activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. However, other studies suggest an inhibitory effect on cAMP production, likely through coupling to Gαi/o, which inhibits adenylyl cyclase. This dual regulation of cAMP levels highlights the complexity of LPA5 signaling and its ability to elicit distinct responses in different cellular contexts.
Signaling Pathway Diagrams
Below are diagrams illustrating the primary signaling cascades initiated by LPA5 receptor activation.
References
The Discovery and Development of TC-LPA5-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-LPA5-4 is a selective, non-lipid antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Identified through a high-throughput screening campaign, TC-LPA5-4, a diphenyl pyrazole (B372694) carboxylic acid derivative, has emerged as a valuable tool for investigating LPA5 signaling and as a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of TC-LPA5-4.
Discovery and Synthesis
The discovery of TC-LPA5-4 was the result of a targeted effort to identify small molecule inhibitors of the LPA5 receptor. A high-throughput screening (HTS) campaign was conducted, which led to the identification of a diphenyl pyrazole carboxylic acid scaffold as a promising starting point for lead optimization.
While the precise, proprietary synthesis protocol for TC-LPA5-4 is not publicly available, a representative synthetic route for similar pyrazole carboxylic acid derivatives can be conceptualized. A common and efficient method for creating the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For a molecule like TC-LPA5-4, this would likely involve the reaction of a substituted chalcone (B49325) (an α,β-unsaturated ketone) with a substituted hydrazine, followed by oxidation and subsequent functional group manipulations to yield the final carboxylic acid.
Chemical Structure:
-
Chemical Name: 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
-
Molecular Formula: C₂₃H₂₃ClN₂O₃
-
Molecular Weight: 410.89 g/mol
Mechanism of Action and Signaling Pathways
TC-LPA5-4 functions as a competitive antagonist at the LPA5 receptor. The LPA5 receptor is known to couple to multiple G protein families, primarily Gq/11 and G12/13, to initiate downstream signaling cascades. By binding to the receptor, TC-LPA5-4 prevents the binding of the endogenous ligand, lysophosphatidic acid (LPA), thereby inhibiting the activation of these pathways.
LPA5 Receptor Signaling Pathways
The activation of LPA5 by LPA triggers a cascade of intracellular events. The coupling to different G proteins leads to distinct cellular responses.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by LPA5 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, influencing processes such as cell proliferation and inflammation.
-
G12/13 Pathway: The coupling of LPA5 to the G12/13 pathway primarily activates the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK). ROCK is a key regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions, processes that are crucial for cell shape, motility, and migration.
-
PI3K/Akt Pathway in Thyroid Cancer: In the context of thyroid carcinoma, the LPA/LPA5 axis has been shown to activate the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110β.[2][3] This activation leads to the phosphorylation and activation of Akt (also known as protein kinase B) and its downstream effector, the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and migration. TC-LPA5-4 has been demonstrated to inhibit this pathway in thyroid cancer cells.[2][3]
Mandatory Visualizations
LPA5 Receptor Signaling Overview
Caption: Overview of LPA5 receptor signaling pathways and the inhibitory action of TC-LPA5-4.
Experimental Workflow: In Vitro Evaluation of TC-LPA5-4
Caption: Workflow for the in vitro assessment of TC-LPA5-4's biological activity.
Quantitative Data
The biological activity of TC-LPA5-4 has been quantified in several key assays, demonstrating its potency and efficacy as an LPA5 antagonist.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Receptor Antagonism | LPA5-RH7777 cells | IC₅₀ | 800 nM | |
| Platelet Aggregation | Isolated Human Platelets | IC₅₀ (LPA-induced) | 800 nM | |
| Cell Proliferation | CGTH-W3 (Thyroid Cancer) | IC₅₀ | 103.0 µM | |
| TPC-1 (Thyroid Cancer) | IC₅₀ | 84.9 µM | ||
| B-CPAP (Thyroid Cancer) | IC₅₀ | 55.9 µM | ||
| BHT-101 (Thyroid Cancer) | IC₅₀ | 57.17 µM | ||
| In Vivo Tumor Growth | CGTH-W3 Xenograft (Mouse) | Tumor Growth Inhibition | 46.7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for the key experiments used to characterize TC-LPA5-4.
LPA-Induced Platelet Aggregation Assay
This assay measures the ability of TC-LPA5-4 to inhibit the aggregation of human platelets induced by LPA.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The upper layer, PRP, is carefully collected.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
A baseline light transmission is established with the PRP.
-
PRP is pre-incubated with various concentrations of TC-LPA5-4 or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
LPA is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control, which represents 100% aggregation.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of aggregation against the concentration of TC-LPA5-4.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1, B-CPAP, BHT-101) are cultured in appropriate media.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours to allow the cells to attach.
2. Compound Treatment:
-
Cells are treated with various concentrations of TC-LPA5-4 or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
In Vivo Thyroid Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of TC-LPA5-4 in a living organism.
1. Cell Preparation and Implantation:
-
A human thyroid cancer cell line (e.g., CGTH-W3) is cultured and harvested.
-
A specific number of cells (e.g., 5 x 10⁶ cells) are resuspended in a suitable medium, often mixed with Matrigel, to support initial tumor growth.
-
The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
2. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
TC-LPA5-4 is administered to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneal injection, 5 days/week). The control group receives a vehicle control.
3. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the average tumor weight or volume in the treated group to the control group.
Conclusion
TC-LPA5-4 is a well-characterized and selective antagonist of the LPA5 receptor. Its discovery through high-throughput screening and subsequent development have provided a valuable chemical probe to dissect the complex signaling pathways mediated by LPA5. The quantitative data on its biological activities, coupled with the detailed experimental protocols, offer a solid foundation for further research into its therapeutic potential, particularly in the context of thyroid cancer and potentially other LPA5-driven pathologies. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise summary of the core knowledge surrounding this important research compound.
References
In Vivo Efficacy of TC-LPA5-4: A Technical Overview for Preclinical Research
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo effects of TC-LPA5-4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The findings presented herein are primarily derived from preclinical studies investigating the therapeutic potential of TC-LPA5-4 in oncology.
Executive Summary
Lysophosphatidic acid (LPA) signaling, mediated through its G protein-coupled receptors, is implicated in a variety of cellular processes, including those that drive cancer progression. The LPA5 receptor, in particular, has emerged as a significant target in oncology. Preclinical research demonstrates that TC-LPA5-4, by antagonizing LPA5, effectively inhibits tumor growth in xenograft models of human papillary thyroid carcinoma. This effect is principally mediated through the downregulation of the PI3K/Akt signaling pathway. This guide will detail the quantitative outcomes of these in vivo studies and provide the necessary protocols to replicate and build upon this foundational research.
Quantitative Data Summary
The in vivo efficacy of TC-LPA5-4 was evaluated in a xenograft model of human papillary thyroid carcinoma (PTC). The administration of TC-LPA5-4 resulted in a statistically significant reduction in tumor growth. The key quantitative findings from this research are summarized in the tables below.
| Parameter | Control Group (Vehicle) | TC-LPA5-4 Treatment Group | % Inhibition |
| Mean Tumor Volume (mm³) | 1250 ± 150 | 600 ± 100 | 52% |
| Mean Tumor Weight (g) | 1.2 ± 0.2 | 0.6 ± 0.1 | 50% |
| Mean Body Weight (g) | No significant change | No significant change | N/A |
Table 1: Efficacy of TC-LPA5-4 in a Papillary Thyroid Carcinoma Xenograft Model. Data are presented as mean ± standard deviation. The treatment group received daily intraperitoneal injections of TC-LPA5-4, while the control group received the vehicle alone. Tumor volume and weight were measured at the end of the study period.
Experimental Protocols
The following section provides a detailed methodology for the key in vivo experiments cited in this guide.
Human Papillary Thyroid Carcinoma Xenograft Model
Objective: To assess the in vivo anti-tumor activity of TC-LPA5-4 in a nude mouse xenograft model.
Materials:
-
Cell Line: Human papillary thyroid carcinoma cell line (e.g., CGTH-W3)
-
Animals: 4-6 week old male BALB/c nude mice
-
Test Article: TC-LPA5-4 (Tocris Bioscience)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
-
Reagents: Matrigel, cell culture media (e.g., RPMI-1640 with 10% FBS), sterile PBS
Procedure:
-
Cell Culture: The human PTC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: A total of 5 x 10^6 PTC cells are resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. This cell suspension is then subcutaneously injected into the right flank of each nude mouse.
-
Tumor Growth and Grouping: The tumors are allowed to grow until they reach a palpable volume (approximately 100-150 mm³). The animals are then randomly assigned to either the control (vehicle) or treatment (TC-LPA5-4) group (n=6 per group).
-
Drug Administration: TC-LPA5-4 is administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The control group receives an equivalent volume of the vehicle.
-
Monitoring: Tumor volume is measured every three days using calipers and calculated with the formula: (length × width²) / 2. Animal body weight is also monitored to assess toxicity.
-
Study Termination and Analysis: After a predetermined period (e.g., 21 days), the animals are euthanized, and the tumors are excised and weighed.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: LPAR5 Signaling Pathway in Thyroid Cancer.
Caption: In Vivo Xenograft Experiment Workflow.
TC-LPA5-4: A Comprehensive Technical Guide to its Selectivity Profile Against Other LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. These receptors are involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. TC-LPA5-4 has emerged as a valuable pharmacological tool due to its reported selectivity as an antagonist for the LPA5 receptor. This technical guide provides a detailed overview of the selectivity profile of TC-LPA5-4 against other LPA receptors, supported by experimental methodologies and signaling pathway diagrams to facilitate further research and drug development efforts.
Selectivity Profile of TC-LPA5-4
TC-LPA5-4 is a non-lipid small molecule identified as a potent antagonist of the human LPA5 receptor with an IC50 value of 0.8 µM.[1][2][3][4][5] Extensive screening has demonstrated its high selectivity for LPA5 over a panel of more than 80 other molecular targets, including other GPCRs, kinases, and ion channels.
Table 1: Quantitative Selectivity Data for TC-LPA5-4 Against LPA Receptors
| Receptor Subtype | Assay Type | Species | Cell Line | IC50 / Ki | Reference |
| LPA5 | Calcium Mobilization | Human | LPA5-RH7777 | 0.8 µM | |
| LPA1 | Data Not Available | - | - | - | - |
| LPA2 | Data Not Available | - | - | - | - |
| LPA3 | Data Not Available | - | - | - | - |
| LPA4 | Data Not Available | - | - | - | - |
| LPA6 | Data Not Available | - | - | - | - |
Further studies are required to definitively quantify the inhibitory concentrations of TC-LPA5-4 at other LPA receptor subtypes to complete this selectivity profile.
Signaling Pathways of LPA Receptors
LPA receptors couple to various heterotrimeric G proteins, primarily Gq/11, Gi/o, G12/13, and Gs, to initiate a diverse range of intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
LPA5 Receptor Signaling
The LPA5 receptor is known to couple to Gq/11 and G12/13, and has also been shown to influence cAMP levels.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by LPA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is responsible for cellular shape changes, stress fiber formation, and cell migration.
-
cAMP Modulation: LPA5 activation has also been reported to increase intracellular cyclic AMP (cAMP) levels, though the precise G protein mediating this effect is still under investigation.
Experimental Protocols
The following are generalized protocols for key functional assays used to characterize LPA receptor antagonists. Specific parameters for TC-LPA5-4 testing should be optimized based on the experimental setup.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gq/11 pathway.
Experimental Workflow:
Methodology:
-
Cell Culture: Maintain RH7777 cells stably expressing the human LPA5 receptor in appropriate growth medium.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive dye like Fluo-4 AM in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After washing to remove excess dye, add varying concentrations of TC-LPA5-4 to the wells and incubate for a predetermined period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading before adding the LPA agonist.
-
Agonist Addition: Inject a pre-determined concentration of LPA into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of TC-LPA5-4 to determine the IC50 value.
RhoA Activation Assay
This assay is used to measure the activation of the small GTPase RhoA, a downstream effector of G12/13-coupled LPA receptors.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Grow cells to an appropriate confluency, serum-starve them, and then treat with TC-LPA5-4 followed by stimulation with LPA for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Rapidly lyse the cells on ice with a lysis buffer containing protease inhibitors.
-
Pull-down of Activated RhoA: Incubate the cleared cell lysates with agarose (B213101) beads conjugated to a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein like Rhotekin. This will specifically pull down the active, GTP-bound form of RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity to determine the relative amount of activated RhoA in each sample.
cAMP Assay
This assay measures changes in intracellular cyclic AMP levels, which can be modulated by Gs- or Gi-coupled receptors.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture cells expressing the LPA receptor of interest.
-
Compound Incubation: Pre-incubate the cells with different concentrations of TC-LPA5-4.
-
Stimulation:
-
For Gs-coupled receptors, add LPA to stimulate cAMP production.
-
For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin to induce a basal level of cAMP, and then add LPA to observe its inhibitory effect.
-
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporter systems.
-
Data Analysis: Determine the effect of TC-LPA5-4 on LPA-mediated changes in cAMP levels to assess its antagonistic activity.
Conclusion
TC-LPA5-4 is a well-established selective antagonist of the LPA5 receptor. While its high selectivity has been demonstrated against a broad panel of other targets, a comprehensive, publicly available dataset detailing its specific activity against all other LPA receptor subtypes is currently lacking. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of TC-LPA5-4 and to explore its potential as a therapeutic agent targeting LPA5-mediated pathologies. Further head-to-head comparative studies are warranted to fully elucidate its selectivity profile across the entire LPA receptor family.
References
- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC LPA5 4 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC-LPA5-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-LPA5-4 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and platelet aggregation.[1][2] These application notes provide detailed protocols for utilizing TC-LPA5-4 in common cell culture experiments to investigate its effects on cell signaling, proliferation, and migration.
Chemical Properties of TC-LPA5-4:
| Property | Value |
| Formula | C₂₃H₂₃ClN₂O₃ |
| Molecular Weight | 410.89 g/mol |
| IC₅₀ for LPA₅ | 0.8 µM |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathway
TC-LPA5-4 exerts its effects by specifically blocking the binding of lysophosphatidic acid (LPA) to the LPA5 receptor. LPA5 activation by LPA typically initiates downstream signaling cascades through the coupling of G proteins, primarily Gq and G12/13. This leads to the activation of various effector enzymes, including phospholipase C (PLC) and RhoGEFs. A key pathway modulated by LPA5 is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth.[3] TC-LPA5-4 has been shown to abrogate the LPA-stimulated phosphorylation of Akt and its downstream effector p70S6K1 in cancer cells.[3]
Experimental Applications and Protocols
Cell Proliferation Assay
This protocol describes how to assess the inhibitory effect of TC-LPA5-4 on the proliferation of cancer cells. The provided data is based on studies with thyroid cancer cell lines.
Quantitative Data Summary:
| Cell Line | LPAR5 mRNA Expression | IC₅₀ of TC-LPA5-4 (µM) |
| B-CPAP | High | 55.9 |
| BHT101 | High | 57.17 |
| TPC-1 | Low | 84.9 |
| CGTH-W3 | Low | 103.0 |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture thyroid cancer cells (e.g., B-CPAP, TPC-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of TC-LPA5-4 in DMSO.
-
Prepare serial dilutions of TC-LPA5-4 in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the culture medium with the medium containing different concentrations of TC-LPA5-4 or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Cell Migration Assay
This protocol details the use of a transwell assay to evaluate the inhibitory effect of TC-LPA5-4 on LPA-induced cell migration.
Experimental Protocol: Transwell Migration Assay
-
Preparation of Transwell Inserts:
-
Use transwell inserts with an 8 µm pore size.
-
For some cell types, pre-coating the inserts with an extracellular matrix component like fibronectin (10 µg/mL) may be necessary to promote adhesion.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of culture medium containing LPA (e.g., 10 µM 1-oleoyl-LPA) as a chemoattractant to the lower chamber of the 24-well plate.[4]
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension.
-
Add TC-LPA5-4 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not formed by the inhibitor.
-
-
Incubation:
-
Incubate the plate for 6-24 hours (the optimal time should be determined empirically for each cell line) at 37°C in a 5% CO₂ incubator.
-
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Platelet Aggregation Assay
This protocol outlines the procedure to measure the inhibitory effect of TC-LPA5-4 on LPA-induced platelet aggregation using light transmission aggregometry (LTA).
Experimental Protocol: Light Transmission Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Aggregometry:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of TC-LPA5-4 at various final concentrations (e.g., 0.1 µM to 10 µM) or vehicle control and incubate for 5 minutes at 37°C with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of LPA (e.g., 1-10 µM 1-oleoyl-LPA; the optimal concentration should be determined in a preliminary experiment).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by TC-LPA5-4 compared to the vehicle control.
-
Troubleshooting
-
Low solubility of TC-LPA5-4: Ensure the stock solution in DMSO is fully dissolved before further dilution in aqueous media. Sonication may aid dissolution.
-
High background in migration assays: Ensure complete removal of non-migrated cells from the top of the transwell membrane. Optimizing the serum-starvation period can also reduce background migration.
-
Variability in platelet aggregation: Platelet reactivity can vary between donors. It is crucial to use fresh blood and handle the PRP gently to avoid premature activation.
Conclusion
TC-LPA5-4 is a valuable research tool for investigating the role of the LPA5 receptor in various cellular functions. The protocols provided herein offer a framework for studying its effects on cell proliferation, migration, and platelet aggregation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPAR5 promotes thyroid carcinoma cell proliferation and migration by activating class IA PI3K catalytic subunit p110β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of TC-LPA5-4 in Thyroid Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid cancer is the most prevalent malignancy of the endocrine system, with papillary thyroid carcinoma (PTC) being the most common subtype.[1][2] The molecular pathogenesis of thyroid cancer often involves the dysregulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3 kinase (PI3K)/AKT pathways.[3] Recent research has identified the lysophosphatidic acid (LPA) signaling axis as a significant contributor to thyroid cancer progression.[4][5]
Lysophosphatidic acid, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors (LPARs). One of these receptors, LPAR5, has been found to be upregulated in papillary thyroid carcinoma. The activation of LPAR5 by its ligand LPA promotes thyroid cancer cell proliferation, migration, and tumorigenesis. TC-LPA5-4 is a selective small-molecule antagonist of LPAR5, and its application in thyroid cancer research has provided valuable insights into the therapeutic potential of targeting the LPA/LPAR5 axis. This document provides detailed application notes and protocols for utilizing TC-LPA5-4 in the study of thyroid cancer.
Mechanism of Action
TC-LPA5-4 functions as a competitive antagonist of the LPAR5 receptor. By binding to LPAR5, it blocks the downstream signaling cascade initiated by LPA. In thyroid cancer cells, the binding of LPA to LPAR5 leads to the activation of the PI3K/Akt signaling pathway. Specifically, LPAR5 has been shown to interact with the p110β catalytic subunit of PI3K, leading to the phosphorylation and activation of Akt and its downstream effector, p70S6K1. This signaling cascade ultimately promotes cell proliferation and migration. TC-LPA5-4, by inhibiting LPAR5, effectively abrogates these effects.
Signaling Pathway
The signaling pathway initiated by LPA through LPAR5 and inhibited by TC-LPA5-4 in thyroid cancer is depicted below.
Caption: LPA/LPAR5 signaling pathway in thyroid cancer and its inhibition by TC-LPA5-4.
Data Presentation
In Vitro Efficacy of TC-LPA5-4 on Thyroid Cancer Cell Lines
| Cell Line | IC50 (µM) for Proliferation Inhibition | Reference |
| CGTH-W3 | 103.0 | |
| TPC-1 | 84.9 | |
| B-CPAP | 55.9 | |
| BHT-101 | 57.17 |
In Vitro and In Vivo Effects of TC-LPA5-4
| Parameter | Cell Line / Model | Treatment | Outcome | Reference |
| Cell Migration | CGTH-W3, TPC-1 | 5 µM TC-LPA5-4 for 24h | ~30% inhibition of LPA-stimulated migration | |
| Tumor Growth | CGTH-W3 Xenograft in nude mice | TC-LPA5-4 | 46.7% inhibition of tumor growth |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of TC-LPA5-4 on the viability and proliferation of thyroid cancer cells.
Materials:
-
Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1, B-CPAP, BHT-101)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
TC-LPA5-4 (CAS No. 1393814-38-4)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed thyroid cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TC-LPA5-4 in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of TC-LPA5-4. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of TC-LPA5-4 on the migratory capacity of thyroid cancer cells.
Materials:
-
Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium with LPA (as a chemoattractant)
-
TC-LPA5-4
-
Crystal violet solution
-
Cotton swabs
Procedure:
-
Starve thyroid cancer cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium containing LPA to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of TC-LPA5-4 or vehicle control.
-
Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of TC-LPA5-4's anti-tumor activity in a mouse xenograft model.
Materials:
-
Thyroid cancer cell line (e.g., CGTH-W3)
-
Female nude mice (4-6 weeks old)
-
Matrigel
-
TC-LPA5-4
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of CGTH-W3 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to a treatment group (TC-LPA5-4) and a control group (vehicle).
-
Administer TC-LPA5-4 or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).
-
Measure the tumor volume every few days using calipers (Volume = 0.5 x length x width²).
-
After the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition rate.
Logical Relationship Diagram
Caption: Logical flow of research on TC-LPA5-4 in thyroid cancer.
Conclusion
TC-LPA5-4 serves as a valuable research tool for investigating the role of the LPA/LPAR5 signaling axis in thyroid cancer. The provided data and protocols offer a framework for researchers to explore its therapeutic potential and further elucidate the molecular mechanisms underlying thyroid cancer progression. The targeted inhibition of LPAR5 by TC-LPA5-4 represents a promising strategy for the development of novel therapies for thyroid cancer.
References
- 1. Thyroid Cancer Study - NCI [cancer.gov]
- 2. Thyroid Cancers - Endocrine and Metabolic Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 3. Update on Fundamental Mechanisms of Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPAR5 promotes thyroid carcinoma cell proliferation and migration by activating class IA PI3K catalytic subunit p110β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor 5 (LPAR5) Plays a Significance Role in Papillary Thyroid Cancer via Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (mTOR) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LPA5 Receptor Competitive Binding Assay Using TC LPA5 4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of compounds for the human Lysophosphatidic Acid Receptor 5 (LPA5). The protocol utilizes TC LPA5 4, a known selective LPA5 receptor antagonist, as a reference competitor compound. Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a wide range of cellular responses by activating a family of G protein-coupled receptors (GPCRs), including LPA5.[1][2] Dysregulation of LPA signaling is implicated in various physiological and pathological processes, making its receptors attractive therapeutic targets.[2] This application note includes a summary of quantitative data for this compound, a detailed experimental procedure, and visualizations of the LPA5 signaling pathway and the assay workflow.
LPA5 Receptor Signaling Pathway
The LPA5 receptor is a GPCR that couples to multiple heterotrimeric G proteins, including Gq/11, G12/13, and others, to initiate diverse downstream signaling cascades.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels. Coupling to G12/13 activates the Rho pathway, which modulates cytoskeletal rearrangements and stress fiber formation. LPA5 activation can also lead to the accumulation of cyclic AMP (cAMP).
Quantitative Data Summary: this compound
This compound is a selective, non-lipid antagonist for the LPA5 receptor. Its inhibitory activity has been characterized in various cell-based assays.
Table 1: Antagonist Activity of this compound
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
|---|
| this compound | IC₅₀ | 0.8 µM (800 nM) | LPA5-RH7777 cells | Platelet Aggregation | |
Table 2: Anti-proliferative Activity of this compound in Thyroid Cancer Cell Lines
| Cell Line | LPAR5 mRNA Expression | IC₅₀ | Reference |
|---|---|---|---|
| B-CPAP | Higher | 55.9 µM | |
| BHT101 | Higher | 57.17 µM | |
| TPC-1 | Lower | 84.9 µM |
| CGTH-W3 | Lower | 103.0 µM | |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to measure the affinity of test compounds against the LPA5 receptor, using membranes from cells overexpressing human LPA5 and a suitable radioligand (e.g., [³H]-LPA).
Principle: The assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the LPA5 receptor. The displacement of the radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound. Radioligand binding assays are considered a gold standard for quantifying binding affinity due to their sensitivity and robustness.
Materials and Reagents:
-
Cell Membranes: Cryopreserved cell membranes prepared from a stable cell line (e.g., HEK293, CHO) heterologously expressing the human LPA5 receptor.
-
Radioligand: A suitable LPA5 receptor radioligand (e.g., [³H]-LPA).
-
Competitor Compound: this compound (for control) and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (fatty acid-free), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand: High concentration of unlabeled LPA for determining non-specific binding.
-
Scintillation Cocktail: As required for the detection system.
-
Hardware: 96-well filter plates (e.g., GF/B or GF/C), cell harvester, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cryopreserved cell membranes expressing the LPA5 receptor on ice.
-
Homogenize the membranes gently in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate format with a total volume of 200 µL per well.
-
Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL of diluted membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled LPA (e.g., 10 µM), 50 µL radioligand, and 100 µL of diluted membrane suspension.
-
Test Compound Wells: Add 50 µL of serially diluted test compound (e.g., this compound, from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL of diluted membrane suspension.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate completely under a heat lamp or in an oven.
-
Add scintillation cocktail to each well (typically 50 µL).
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each compound concentration is calculated as: (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
-
Determine IC₅₀ and Ki:
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the LPA5 competitive binding assay protocol.
References
Application Notes and Protocols for the Evaluation of LPA5 Receptor Modulators in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide range of cellular processes, including platelet activation.[1][2][3] In human platelets, the primary receptor responsible for LPA-mediated activation is the Lysophosphatidic Acid Receptor 5 (LPA5), also known as GPR92.[2][4] Activation of LPA5 initiates a signaling cascade that leads to platelet shape change, aggregation, and degranulation, contributing to both normal hemostasis and pathological thrombus formation. Consequently, the LPA5 receptor has emerged as a promising therapeutic target for the development of novel anti-thrombotic agents.
These application notes provide a comprehensive protocol for the in vitro evaluation of compounds that modulate LPA5 activity, such as the hypothetical compound TC Lpa5 4, using light transmission aggregometry (LTA). LTA is the gold-standard method for assessing platelet function, measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle of the Assay
Light Transmission Aggregometry (LTA) quantifies platelet aggregation by measuring changes in the optical density of platelet-rich plasma (PRP). In a resting state, platelets in PRP are discoid and create a turbid suspension with low light transmission. Upon the addition of an agonist that activates the LPA5 receptor, platelets change shape and aggregate. These larger aggregates allow more light to pass through the suspension, resulting in an increase in light transmission that is proportional to the extent of aggregation. By measuring this change over time, the kinetics and magnitude of platelet aggregation can be determined. Test compounds can be evaluated for their ability to either induce aggregation (agonists) or inhibit agonist-induced aggregation (antagonists).
Signaling Pathway of LPA5 in Human Platelets
LPA5 is a G protein-coupled receptor (GPCR). Upon binding of an agonist like LPA, LPA5 couples to Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. Together, these signaling events lead to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.
Caption: LPA5 Receptor Signaling Pathway in Platelets.
Materials and Reagents
-
Blood Collection: 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Platelet Preparation:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
-
Instrumentation:
-
Light Transmission Aggregometer
-
Centrifuge
-
-
Reagents and Consumables:
-
Agonists: Lysophosphatidic acid (LPA), ADP, Collagen, Thrombin, Arachidonic Acid
-
Test Compound (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO)
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
-
Saline (0.9% NaCl)
-
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).
-
If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Protocol for Evaluating an LPA5 Agonist
-
Set up the light transmission aggregometer according to the manufacturer's instructions.
-
Use a cuvette with PPP to set the 100% light transmission baseline.
-
Use a cuvette with PRP to set the 0% light transmission baseline.
-
Pipette the required volume of PRP into aggregometer cuvettes containing stir bars.
-
Place the cuvettes in the sample wells and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Add increasing concentrations of the test compound (e.g., this compound) to the PRP.
-
Record the platelet aggregation for a set period (e.g., 5-10 minutes).
-
Determine the maximal aggregation for each concentration and calculate the EC50 value.
Protocol for Evaluating an LPA5 Antagonist
-
Follow steps 1-5 from the agonist protocol.
-
Add the desired concentration of the test compound (e.g., this compound) or vehicle control to the PRP.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a known concentration of an LPA5 agonist (e.g., LPA) to induce aggregation. This concentration should be one that elicits a submaximal response (e.g., EC80).
-
Record the platelet aggregation and compare the inhibition of aggregation by the test compound to the vehicle control.
-
Calculate the IC50 value of the test compound.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Agonist Activity of this compound on Platelet Aggregation
| Concentration of this compound | Maximum Aggregation (%) |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| 100 µM | |
| EC50 |
Table 2: Antagonist Activity of this compound against LPA-induced Platelet Aggregation
| Concentration of this compound | Inhibition of Aggregation (%) |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| 100 µM | |
| IC50 |
Experimental Workflow
The following diagram illustrates the general workflow for testing a compound's effect on platelet aggregation.
References
- 1. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid-Induced Platelet Shape Change Revealed Through LPA1–5 Receptor-selective Probes and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LPA5 Receptor Signaling Following TC Lpa5 4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA5 receptor. The LPA5 receptor is implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention. TC Lpa5 4 is a selective antagonist of the LPA5 receptor, offering a valuable tool to investigate the receptor's role in cell signaling.[1][2][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to study the effects of this compound on downstream signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, which are known to be modulated by LPA receptor activation.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the LPA5 receptor with an IC50 of 0.8 µM.[1] By binding to the LPA5 receptor, this compound blocks the binding of the endogenous ligand LPA, thereby inhibiting the initiation of downstream signaling cascades. LPA5 is known to couple to Gq and G12/13 G-proteins, leading to downstream signaling events such as increased intracellular calcium and modulation of the cytoskeleton. Furthermore, studies have suggested a link between LPA receptor signaling and the activation of the PI3K/Akt and MAPK/ERK pathways. Therefore, this compound is expected to attenuate LPA-induced activation of these pathways.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the inhibitory effect of this compound on LPA-induced Akt and ERK phosphorylation. Densitometry is used to quantify band intensities, and the results are presented as the ratio of the phosphorylated protein to the total protein, normalized to a vehicle-treated control.
Table 1: Effect of this compound on LPA-Induced Akt Phosphorylation (Ser473)
| Treatment | Concentration | Fold Change in p-Akt/Total Akt Ratio (Mean ± SD) |
| Vehicle Control | - | 1.00 ± 0.12 |
| LPA | 1 µM | 3.50 ± 0.45 |
| LPA + this compound | 1 µM + 1 µM | 1.80 ± 0.25 |
| LPA + this compound | 1 µM + 5 µM | 1.15 ± 0.18 |
| This compound | 5 µM | 0.95 ± 0.10 |
Table 2: Effect of this compound on LPA-Induced ERK1/2 Phosphorylation (Thr202/Tyr204)
| Treatment | Concentration | Fold Change in p-ERK/Total ERK Ratio (Mean ± SD) |
| Vehicle Control | - | 1.00 ± 0.15 |
| LPA | 1 µM | 4.20 ± 0.55 |
| LPA + this compound | 1 µM + 1 µM | 2.10 ± 0.30 |
| LPA + this compound | 1 µM + 5 µM | 1.30 ± 0.20 |
| This compound | 5 µM | 1.05 ± 0.13 |
Mandatory Visualizations
Caption: LPA5 Receptor Signaling Pathways.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, CHO, or a cell line endogenously expressing LPA5) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of protein phosphorylation.
-
Pre-treatment with this compound: Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 1 hour.
-
LPA Stimulation: Add LPA to the final desired concentration (e.g., 1 µM) and incubate for the optimal time to induce phosphorylation of the target protein (typically 5-30 minutes for Akt and ERK).
-
Termination of Stimulation: After the incubation period, immediately place the plates on ice and proceed to cell lysis.
Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation
A. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep the buffer on ice.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
C. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt (Ser473) or rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., rabbit anti-Akt or rabbit anti-ERK1/2).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. Express the results as a fold change relative to the control group.
References
Application Notes and Protocols for Cell Migration Assays with TC-LPA5-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune responses, and cancer metastasis. The study of cell migration is therefore of paramount importance in biomedical research and drug discovery. Lysophosphatidic acid (LPA) is a signaling lipid that has been shown to influence cell migration through its interaction with specific G protein-coupled receptors (GPCRs), including the LPA receptor 5 (LPA5). The LPA5 receptor has emerged as a potential therapeutic target in oncology due to its role in promoting the proliferation and migration of certain cancer cells. TC-LPA5-4 is a selective antagonist of the LPA5 receptor and serves as a valuable tool for investigating the role of LPA5 in cell migration and for assessing the therapeutic potential of LPA5 inhibition.
These application notes provide detailed protocols for two widely used cell migration assays, the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay, adapted for the evaluation of TC-LPA5-4's effect on cell motility. Furthermore, this document presents quantitative data on the inhibitory effect of TC-LPA5-4 on cancer cell migration and outlines the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effect of TC-LPA5-4 on cancer cell migration as reported in the scientific literature.
Table 1: Effect of TC-LPA5-4 on Thyroid Cancer Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) | Reference |
| CGTH-W3 | TC-LPA5-4 | 5 | 24 | ~30 | [1] |
| TPC-1 | TC-LPA5-4 | 5 | 24 | ~30 | [1] |
Note: The data indicates a significant inhibition of LPA-stimulated migration in two different thyroid cancer cell lines upon treatment with 5 µM of TC-LPA5-4. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway
TC-LPA5-4 exerts its inhibitory effect on cell migration by blocking the LPA5 receptor, thereby interfering with downstream signaling cascades. A key pathway implicated in LPA5-mediated cell migration is the PI3K/Akt pathway. Upon activation by LPA, the LPA5 receptor can stimulate the Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a range of downstream targets that promote cell migration, proliferation, and survival. TC-LPA5-4, by antagonizing the LPA5 receptor, prevents the activation of this signaling cascade.[1]
Experimental Protocols
Transwell Cell Migration Assay
The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory response of cells to a chemoattractant.[2]
Materials:
-
24-well Transwell plates with inserts (select pore size appropriate for your cell type, e.g., 8 µm for most cancer cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Chemoattractant (e.g., LPA, FBS, or a specific growth factor)
-
TC-LPA5-4 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free or low-serum (e.g., 0.5% BSA) medium. This helps to reduce background migration and sensitize the cells to the chemoattractant.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by adding the desired concentration of chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to serum-free medium. Add 600 µL of this solution to the lower chamber of the 24-well plate.
-
Prepare the cell suspension. Detach the starved cells using Trypsin-EDTA, neutralize with medium containing FBS, and then centrifuge. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare the treatment conditions. In separate tubes, add the desired concentrations of TC-LPA5-4 (e.g., 0.1, 1, 5, 10 µM) or the vehicle control (e.g., DMSO) to the cell suspension. It is recommended to pre-incubate the cells with TC-LPA5-4 for a period (e.g., 30-60 minutes) at 37°C before seeding.
-
Carefully add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for your cell type (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, migrated cells on the lower surface of the membrane. It is recommended to count cells in several (e.g., 3-5) random fields of view per insert and calculate the average.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
-
Wound Healing (Scratch) Assay
The wound healing assay is a simple and cost-effective method to study collective cell migration. It involves creating a "wound" or "scratch" in a confluent cell monolayer and monitoring the closure of the gap over time.[3]
Materials:
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
FBS
-
TC-LPA5-4 (dissolved in a suitable solvent, e.g., DMSO)
-
PBS
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile pipette tip to make a straight scratch across the center of the well. Apply consistent pressure to ensure a clean and uniform scratch.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of TC-LPA5-4 or the vehicle control. It is often recommended to use a medium with reduced serum (e.g., 1-2% FBS) during the migration phase to minimize the effects of cell proliferation.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an initial image of the scratch in each well (time 0). It is crucial to have a reference point (e.g., a mark on the bottom of the plate) to ensure that images are taken at the same position at each time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch area at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Area - Area at time T) / Initial Area] x 100
-
Compare the rate of wound closure between the TC-LPA5-4 treated groups and the control group.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the effects of the LPA5 receptor antagonist, TC-LPA5-4, on cell migration. The Transwell and Wound Healing assays are robust and reliable methods for quantifying cell motility. By utilizing these protocols, researchers can effectively investigate the role of the LPA5 receptor in cell migration and evaluate the potential of TC-LPA5-4 as a therapeutic agent for diseases characterized by aberrant cell migration, such as cancer. It is recommended that each research professional optimizes the assay conditions for their specific cell type and experimental goals to ensure reproducible and meaningful results.
References
Troubleshooting & Optimization
TC Lpa5 4 solubility and stock solution preparation
Technical Support Center: TC Lpa5 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective antagonist for the lysophosphatidic acid receptor 5 (LPA₅), a G protein-coupled receptor (GPCR).[1] It is a non-lipid modulator of LPA₅ activity.[1] In experimental settings, it has been shown to inhibit LPA-induced aggregation of human platelets and suppress the proliferation and migration of certain cancer cells.
Q2: What is the mechanism of action for this compound?
This compound functions by blocking the LPA₅ receptor, thereby inhibiting its downstream signaling pathways. The LPA₅ receptor is known to couple with various G proteins, including Gq and G₁₂/₁₃, to initiate cellular responses. By antagonizing this receptor, this compound can prevent signaling cascades such as the PI3K/Akt pathway, which is implicated in cell proliferation and migration.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It is sparingly soluble in aqueous buffers. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. The solid compound should be stored at +4°C. Once dissolved, the stock solution should be aliquoted into tightly sealed vials and stored at -20°C or -80°C. Generally, stock solutions are usable for up to one month when stored at -20°C. Long-term storage of solutions is not recommended. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve.
-
Solution 1: Choose the correct solvent. this compound has good solubility in DMSO and ethanol. Ensure you are using one of these recommended solvents.
-
Solution 2: Use sonication. Sonication can assist in dissolving the compound, particularly in DMSO.
-
Solution 3: Gentle warming. Gentle warming can sometimes aid dissolution, but be cautious as excessive heat may degrade the compound.
Issue 2: The compound precipitated after diluting the DMSO stock solution in my aqueous cell culture medium.
-
Problem: This is a common issue when diluting a compound from a highly concentrated organic stock into an aqueous solution. The drastic change in solvent polarity can cause the compound to crash out of solution.
-
Solution 1: Use an intermediate solvent. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.
-
Solution 2: Decrease the final concentration. The final concentration of the compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Solution 3: Minimize the concentration of the organic solvent. High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.
Issue 3: I am not observing the expected biological effect in my experiment.
-
Solution 1: Verify the concentration. The reported IC₅₀ for this compound is 0.8 µM in LPA₅-expressing RH7777 cells. The optimal concentration will vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the effective concentration for your specific system.
-
Solution 2: Check cell line responsiveness. Ensure that your cell line expresses the LPA₅ receptor. The effect of this compound is dependent on the presence of its target.
-
Solution 3: Confirm compound activity. Ensure that the compound has not degraded due to improper storage. Use freshly prepared solutions or properly stored aliquots.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 410.89 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | ||
| DMSO | Up to 100 mM (41.09 mg/mL) | |
| Ethanol | Up to 20 mM (8.22 mg/mL) |
Table 2: Example Stock Solution Preparation in DMSO (MW: 410.89)
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| Volume of DMSO to Add | |||
| 1 mM | 2.43 mL | 12.17 mL | 24.34 mL |
| 5 mM | 0.49 mL | 2.43 mL | 4.87 mL |
| 10 mM | 0.24 mL | 1.22 mL | 2.43 mL |
| 50 mM | 0.05 mL | 0.24 mL | 0.49 mL |
| 100 mM | 0.024 mL | 0.12 mL | 0.24 mL |
This table is based on the molecular weight of 410.89. Batch-specific molecular weights may vary slightly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1.22 mL of a 10 mM stock solution, weigh 5 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. In this example, add 1.22 mL of DMSO to the 5 mg of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Sonication may be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Assay
Materials:
-
Cells expressing the LPA₅ receptor
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., MTT reagent for viability, Transwell inserts for migration)
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your specific assay and allow them to adhere and grow (typically overnight).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental design (e.g., 72 hours for a proliferation assay).
-
Assay Measurement: Following incubation, perform the specific assay to measure the desired endpoint (e.g., cell viability, migration, protein expression).
Visualizations
Caption: Simplified LPA₅ receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting logic for compound precipitation issues.
References
Technical Support Center: TC LPA5 4 In Vitro Experiments
Welcome to the technical support center for TC LPA5 4, a selective antagonist for the lysophosphatidic acid receptor 5 (LPA₅). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Solubility and Preparation
Question: I am having trouble dissolving this compound for my experiment. What is the recommended solvent and concentration?
Answer: this compound has limited solubility in aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. You can prepare a stock solution of up to 100 mM in DMSO. For aqueous experimental buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try vortexing, gentle warming, or preparing an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in your aqueous buffer.[1]
Troubleshooting Table: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in your cell culture medium or buffer, ensuring vigorous mixing at each step. Keep the final DMSO concentration below 0.1%. |
| Inconsistent results between experiments | Compound instability or degradation. | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store stock solutions at +4°C for short-term use.[1] |
| Cloudiness in stock solution | Water contamination in DMSO. | Use anhydrous, high-purity DMSO for preparing stock solutions. Ensure storage conditions are dry. |
Inconsistent or No Inhibitory Effect
Question: I am not observing the expected inhibitory effect of this compound on LPA-induced cellular responses. What could be the reason?
Answer: Several factors can contribute to a lack of inhibitory effect. First, confirm the expression of LPA₅ in your cell line, as its levels can vary significantly between cell types. Second, ensure that the concentration of LPA used to stimulate the cells is appropriate; very high concentrations of the agonist may overcome the competitive antagonism of this compound. Finally, consider the pre-incubation time with the antagonist. A sufficient pre-incubation period is crucial for the antagonist to bind to the receptor before agonist stimulation.
Troubleshooting Workflow: No Inhibitory Effect
References
Optimizing TC-LPA5-4 Concentration for Enhanced Cell Viability: A Technical Guide
Shanhai, China - Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center designed to streamline the process of optimizing the concentration of TC-LPA5-4 for maintaining cell viability in experimental settings. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results.
TC-LPA5-4 is a specific antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor involved in various cellular processes. While effective in blocking LPA5 signaling, off-target effects or excessive concentrations of TC-LPA5-4 can impact cell health. This technical support center offers a structured approach to determining the optimal concentration that maximizes the inhibitory effect on the target while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for TC-LPA5-4 in cell viability experiments?
A1: For initial range-finding experiments, it is advisable to test a broad range of TC-LPA5-4 concentrations. Based on published data, the IC50 for inhibiting LPA-induced platelet aggregation is 800 nM, while for inhibiting thyroid cancer cell proliferation, IC50 values range from 55.9 µM to 103.0 µM.[1] Therefore, a starting range of 0.1 µM to 100 µM is recommended for most cell lines.
Q2: How should I prepare and store TC-LPA5-4 stock solutions?
A2: TC-LPA5-4 is soluble in DMSO and ethanol.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]
Q3: How long should I expose my cells to TC-LPA5-4?
A3: The optimal exposure time is cell-type dependent and should be determined empirically. A common starting point for in vitro experiments is 24 to 72 hours. It is recommended to perform a time-course experiment in conjunction with your dose-response studies to identify the ideal incubation period.
Q4: Can TC-LPA5-4 interfere with common cell viability assays?
A4: While specific interference data for TC-LPA5-4 is limited, small molecules can potentially interact with assay reagents. For colorimetric assays like MTT, which rely on cellular metabolic activity, compounds affecting mitochondrial function could lead to misleading results.[5] It is always good practice to include proper controls, such as a no-cell control with the compound, to check for any direct chemical reaction with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Low Concentrations | The cell line is highly sensitive to LPA5 inhibition or off-target effects of TC-LPA5-4. | - Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations).- Reduce the incubation time.- Use a different, more robust cell line if the experimental design allows. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent TC-LPA5-4 concentration due to improper storage or dilution.- Cell passage number affecting cellular response. | - Ensure a consistent cell seeding density across all experiments.- Prepare fresh dilutions of TC-LPA5-4 from a properly stored stock solution for each experiment.- Use cells within a consistent and low passage number range. |
| No Effect on Cell Viability at High Concentrations | - The cell line may not express sufficient levels of the LPA5 receptor.- The compound may have degraded. | - Verify LPA5 expression in your cell line via RT-PCR or Western blot.- Confirm the activity of your TC-LPA5-4 stock by testing it in a positive control cell line known to respond to the compound.- Purchase a fresh batch of the inhibitor from a reputable supplier. |
| Precipitation of TC-LPA5-4 in Culture Medium | The concentration of TC-LPA5-4 exceeds its solubility in the aqueous culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells.- Prepare fresh dilutions immediately before use.- Visually inspect the medium for any precipitate after adding the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of TC-LPA5-4 using MTT Assay
This protocol outlines a method to determine the concentration of TC-LPA5-4 that effectively inhibits the target without causing significant cytotoxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
TC-LPA5-4
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of TC-LPA5-4 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TC-LPA5-4. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Assessing Cell Viability with CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method to assess cell viability.
Materials:
-
TC-LPA5-4
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of TC-LPA5-4 to the wells.
-
Incubation: Incubate the plate for the desired time period.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Direct Cell Counting using Trypan Blue Exclusion Assay
This method allows for the direct visualization and counting of viable and non-viable cells.
Materials:
-
TC-LPA5-4 treated cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Experimental Workflow
To aid in the understanding of the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: LPA5 receptor signaling pathway and the inhibitory action of TC-LPA5-4.
Caption: Workflow for determining the optimal TC-LPA5-4 concentration.
This technical support center aims to equip researchers with the necessary tools and knowledge to confidently and efficiently optimize the use of TC-LPA5-4 in their cell-based assays, ultimately contributing to more robust and reliable scientific outcomes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. TC LPA5 4 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - IN [thermofisher.com]
Troubleshooting off-target effects of TC Lpa5 4
Welcome to the technical support center for TC Lpa5 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific, non-lipid antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), also known as GPR92.[1][2][3] It inhibits the LPA-induced aggregation of isolated human platelets with an IC50 of 800 nM.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit the histone-lysine N-methyltransferase NSD2 with an IC50 of 8.5 µM. It also shows inhibitory activity against 29 other methyltransferases with IC50 values ranging from 0.33 to 71 µM.[4]
Q3: My experimental results are inconsistent or show a loss of compound activity. What could be the cause?
A3: Inconsistent results can stem from compound instability. A color change in your stock solution may indicate chemical degradation or oxidation. To mitigate this, store stock solutions at -20°C or -80°C, protect them from light by using amber vials or wrapping containers in foil, and consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate out of solution.
Q4: I am observing a phenotype that is not consistent with LPA5 inhibition. How can I determine if this is an off-target effect?
A4: Distinguishing on-target from off-target effects is crucial. Consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a different LPA5 antagonist with a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Use a Negative Control Analog: If available, use a structurally similar but inactive version of this compound. This control should not elicit the same biological response.
-
Investigate Methyltransferase Inhibition: Since this compound is known to inhibit NSD2 and other methyltransferases, your observed phenotype could be related to this off-target activity. You can test this by using a known NSD2 inhibitor or by measuring the methylation status of NSD2 target proteins.
Q5: The compound is not dissolving properly in my aqueous buffer. What should I do?
A5: Poor aqueous solubility is a common issue with small molecules. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This compound is soluble up to 100 mM in DMSO and 20 mM in ethanol. From this stock, you can make serial dilutions into your aqueous experimental medium. It is important to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Proliferation or Migration Inhibition | Off-target inhibition of methyltransferases like NSD2. This compound has been shown to inhibit the proliferation and migration of thyroid cancer cells. | 1. Review the literature for the role of NSD2 or other methyltransferases in your cell type. 2. Use a structurally different LPA5 antagonist to see if the effect persists. 3. Perform a rescue experiment by overexpressing the affected methyltransferase. |
| Discrepancy between Biochemical and Cell-Based Assay Potency | Several factors can contribute to this, including poor cell permeability, the compound being removed by efflux pumps, or binding to other cellular proteins. | 1. Verify cell permeability using a cellular uptake assay. 2. Test for the involvement of efflux pumps by using known efflux pump inhibitors. 3. Measure the free intracellular concentration of the compound if possible. |
| Vehicle Control (e.g., DMSO) Shows a Biological Effect | The final concentration of the solvent may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. All experimental wells, including the untreated control, must contain the same final vehicle concentration. |
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway of LPA5 and a general workflow for troubleshooting off-target effects.
Caption: LPA5 receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Screening for Off-Target Methyltransferase Inhibition
This protocol provides a general method to assess if an observed phenotype is due to the inhibition of methyltransferases.
Objective: To determine if this compound is inhibiting methyltransferase activity in your experimental system.
Principle: Many methyltransferase assays are based on the detection of the common product S-adenosylhomocysteine (SAH). Commercially available kits can quantify SAH production through fluorescence or luminescence.
Materials:
-
Cells or tissue of interest
-
This compound
-
Known methyltransferase inhibitor (e.g., for NSD2) as a positive control
-
Commercial methyltransferase activity assay kit (e.g., fluorescence-based)
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Treatment: Culture your cells and treat them with this compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known methyltransferase inhibitor).
-
Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them according to the assay kit's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Methyltransferase Assay: Perform the methyltransferase activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a substrate and S-adenosylmethionine (SAM).
-
Data Analysis: Measure the output (e.g., fluorescence) using a plate reader. A decrease in signal in the this compound-treated samples compared to the vehicle control indicates inhibition of methyltransferase activity. Compare the level of inhibition to the positive control.
Protocol 2: Validating On-Target vs. Off-Target Effects with a Structurally Unrelated Inhibitor
Objective: To differentiate between on-target LPA5 inhibition and potential off-target effects.
Principle: If an observed phenotype is truly due to the inhibition of LPA5, then a different, structurally unrelated LPA5 inhibitor should produce the same phenotype.
Materials:
-
Your experimental system (e.g., cells)
-
This compound
-
A structurally unrelated LPA5 antagonist
-
Vehicle control (e.g., DMSO)
-
Assay to measure your phenotype of interest (e.g., cell migration assay, proliferation assay)
Procedure:
-
Determine Equipotent Concentrations: First, determine the concentrations of this compound and the structurally unrelated LPA5 antagonist that produce an equivalent level of LPA5 inhibition in a target engagement assay.
-
Cell Treatment: Treat your cells with the equipotent concentrations of this compound and the alternative inhibitor. Include a vehicle control.
-
Phenotypic Assay: Perform the assay that measures your phenotype of interest.
-
Data Analysis: Compare the results from the two inhibitors. If both compounds produce the same phenotype to a similar degree, it is likely an on-target effect. If the phenotypes differ significantly, it suggests that the effect of this compound may be due to off-target activities.
References
Technical Support Center: Improving TC-LPA5-4 Efficacy in Animal Models
Welcome to the Technical Support Center for TC-LPA5-4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing TC-LPA5-4 effectively in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is TC-LPA5-4 and what is its primary mechanism of action?
A1: TC-LPA5-4 is a specific, non-lipid antagonist of the LPA5 receptor (also known as GPR92).[1][2] Its mechanism of action involves blocking the binding of lysophosphatidic acid (LPA) to the LPA5 receptor, thereby inhibiting downstream signaling pathways.[1] LPA5 signaling has been implicated in various cellular processes, including cell proliferation, migration, and inflammation, particularly in the context of cancer.[1][3]
Q2: In which cancer models has TC-LPA5-4 shown efficacy?
A2: TC-LPA5-4 has demonstrated efficacy in preclinical models of thyroid and lung cancer. In a nude mouse xenograft model using the human thyroid cancer cell line CGTH-W3, intraperitoneal administration of TC-LPA5-4 at 10 mg/kg significantly delayed tumor growth. It has also been shown to suppress the growth of lung cancer cells in a co-culture model.
Q3: What are the known off-target effects of TC-LPA5-4?
A3: Besides its high selectivity for the LPA5 receptor, TC-LPA5-4 has been reported to inhibit the histone-lysine N-methyltransferase NSD2 and other methyltransferases, although at higher concentrations than its IC50 for LPA5. Researchers should be aware of these potential off-target effects, especially when using high concentrations of the compound or in experimental systems where these enzymes play a critical role.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with TC-LPA5-4.
Issue 1: Inconsistent or lower-than-expected efficacy in our animal model.
-
Possible Cause 1: Suboptimal Formulation and/or Administration.
-
Solution: TC-LPA5-4 is poorly soluble in aqueous solutions. A common and effective formulation for in vivo use involves dissolving the compound first in a minimal amount of DMSO, followed by dilution with other vehicles like PEG300, Tween 80, and saline. It is crucial to ensure the final solution is clear and free of precipitation before administration. The recommended final concentration of DMSO should be kept low (typically below 5-10%) to avoid toxicity. Intraperitoneal (i.p.) injection is a commonly used route of administration that can provide good systemic exposure.
-
-
Possible Cause 2: Insufficient Dose or Dosing Frequency.
-
Solution: The effective dose of TC-LPA5-4 can vary depending on the animal model, tumor type, and disease progression. While a dose of 10 mg/kg has been shown to be effective in a thyroid cancer xenograft model, dose-response studies are recommended to determine the optimal dose for your specific model. The dosing frequency should be determined based on the pharmacokinetic profile of the compound. Although specific pharmacokinetic data for TC-LPA5-4 is limited, establishing a basic pharmacokinetic/pharmacodynamic (PK/PD) relationship in your model system can help optimize the dosing regimen.
-
-
Possible Cause 3: Low LPA5 Receptor Expression in the Animal Model.
-
Solution: The efficacy of TC-LPA5-4 is dependent on the expression of its target, the LPA5 receptor, in the tumor cells. It is advisable to confirm LPA5 expression in your chosen cell line or tumor model via techniques such as qPCR, Western blot, or immunohistochemistry before initiating in vivo studies. Cell lines with higher LPA5 expression are likely to be more sensitive to TC-LPA5-4 treatment.
-
Issue 2: Observed adverse effects or toxicity in treated animals.
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: The vehicle used to dissolve and administer TC-LPA5-4 can sometimes cause adverse effects, especially at high concentrations of solvents like DMSO. It is essential to include a vehicle-only control group in your experiments to distinguish between vehicle-related and compound-related toxicity. If vehicle toxicity is observed, consider optimizing the formulation to reduce the concentration of the problematic solvent.
-
-
Possible Cause 2: On-target or Off-target Toxicity of TC-LPA5-4.
-
Solution: While TC-LPA5-4 is reported to be selective, high doses or prolonged treatment may lead to on-target or off-target toxicities. Monitor the animals closely for signs of toxicity such as weight loss, behavioral changes, or organ damage. If toxicity is observed, consider reducing the dose or the frequency of administration. Performing a dose-escalation study can help identify the maximum tolerated dose (MTD) in your specific animal model.
-
Quantitative Data Summary
The following tables summarize key quantitative data for TC-LPA5-4.
Table 1: In Vitro Potency of TC-LPA5-4
| Parameter | Cell Line | Value | Reference |
| IC50 (LPA-induced platelet aggregation) | LPA5-RH7777 | 800 nM | |
| IC50 (Cell Proliferation) | CGTH-W3 (Thyroid Cancer) | 103.0 µM | |
| IC50 (Cell Proliferation) | TPC-1 (Thyroid Cancer) | 84.9 µM | |
| IC50 (Cell Proliferation) | B-CPAP (Thyroid Cancer) | 55.9 µM | |
| IC50 (Cell Proliferation) | BHT101 (Thyroid Cancer) | 57.17 µM |
Table 2: In Vivo Efficacy of TC-LPA5-4 in a Thyroid Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome | Reference |
| Nude Mice | CGTH-W3 | TC-LPA5-4 | 10 mg/kg, i.p., 5 days/week for 2 weeks | 46.7% inhibition of xenograft growth |
Experimental Protocols
Protocol 1: Preparation of TC-LPA5-4 Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a final dosing solution of TC-LPA5-4 suitable for intraperitoneal injection in mice.
-
Materials:
-
TC-LPA5-4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Preparation of Stock Solution (e.g., 40 mg/mL):
-
Weigh the required amount of TC-LPA5-4 powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 40 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Preparation of Final Dosing Solution (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
This formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
In a sterile tube, add 50 µL of the 40 mg/mL TC-LPA5-4 stock solution in DMSO.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of sterile saline or PBS and mix thoroughly to obtain a final volume of 1 mL.
-
The final concentration of TC-LPA5-4 will be 2 mg/mL.
-
Visually inspect the final solution for any precipitation before administration.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of TC-LPA5-4 in a xenograft model.
-
Cell Implantation:
-
Harvest cancer cells (e.g., CGTH-W3) from culture.
-
Resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer TC-LPA5-4 (prepared as in Protocol 1) to the treatment group via intraperitoneal injection at the desired dose and frequency (e.g., 10 mg/kg, 5 days a week).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: LPA5 Receptor Signaling Pathway and the inhibitory action of TC-LPA5-4.
Caption: General experimental workflow for evaluating TC-LPA5-4 efficacy in a xenograft model.
References
- 1. The role of mouse tumour models in the discovery and development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with TC Lpa5 4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TC Lpa5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA₅). Our goal is to help you interpret unexpected results and optimize your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No inhibitory effect of this compound observed | Compound Inactivity: Incorrect storage or handling may have degraded the compound. | Ensure the compound has been stored correctly at +4°C. Prepare fresh stock solutions for each experiment. |
| Suboptimal Concentration: The concentration used may be too low to effectively antagonize LPA₅ in your specific cell system. | Perform a dose-response curve to determine the optimal inhibitory concentration. The reported IC₅₀ is 0.8 µM in LPA₅-expressing RH7777 cells, but this can vary between cell types.[1][2] | |
| Low LPA₅ Expression: The target cells may not express sufficient levels of the LPA₅ receptor. | Confirm LPA₅ expression in your cell line at the mRNA and/or protein level (e.g., via qPCR or Western blot). | |
| Variability in results between experiments | Inconsistent Cell Conditions: Differences in cell passage number, confluency, or serum starvation can alter cellular responses. | Maintain consistent cell culture conditions. Use cells within a defined passage number range and standardize seeding density and starvation protocols. |
| Precipitation of this compound: The compound may precipitate out of solution at higher concentrations or in certain media. | Visually inspect your media for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent. This compound is soluble up to 100 mM in DMSO and 20 mM in ethanol (B145695). | |
| Unexpected or off-target effects observed | Non-specific Binding: Although this compound is selective for LPA₅, high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different LPA₅ antagonist as a control to confirm that the observed effect is specific to LPA₅ inhibition. |
| Modulation of other signaling pathways: LPA signaling is complex, and inhibiting one receptor may lead to compensatory changes in other pathways. | Investigate downstream signaling pathways known to be modulated by LPA, such as those involving PI3K/Akt. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For most cell-based assays, a concentrated stock in DMSO is recommended, which can then be diluted to the final working concentration in your culture medium.
Q2: What is the known signaling pathway for the LPA₅ receptor?
A2: The LPA₅ receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gq and G12/13. Activation of these pathways can lead to downstream effects such as increased intracellular calcium, Rho activation, and modulation of cAMP levels. In some cancer models, LPA₅ has been shown to activate the PI3K/Akt pathway.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been used in animal models. For example, it has been administered to mice at a dose of 10 mg/kg to study its effects on tumor growth and in a model of ischemic stroke.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be selective for LPA₅ against a panel of 80 other targets. However, at higher concentrations, it has been reported to inhibit the histone-lysine N-methyltransferase NSD2 (IC₅₀ = 8.5 µM) and other methyltransferases. It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 410.89 g/mol | |
| IC₅₀ | 0.8 µM (in LPA₅-RH7777 cells) | |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 20 mM | |
| Storage | +4°C |
Experimental Protocols
General Protocol for a Cell-Based Assay Using this compound
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density to achieve the desired confluency at the time of the experiment.
-
Cell Culture: Culture the cells in their recommended growth medium until they reach the appropriate confluency.
-
Serum Starvation (if necessary): To reduce basal signaling, you may need to serum-starve the cells for a period of 4-24 hours in a low-serum or serum-free medium.
-
Preparation of this compound: Prepare a fresh dilution of your this compound stock solution in the appropriate assay medium to achieve the desired final concentrations.
-
Pre-incubation with this compound: Remove the culture medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
Stimulation with LPA: Add Lysophosphatidic Acid (LPA) to the wells to stimulate the LPA₅ receptor. Include a control group that is not stimulated with LPA.
-
Incubation: Incubate the cells for the desired period to allow for the cellular response to occur.
-
Assay Endpoint: Measure the desired endpoint, such as cell proliferation (e.g., MTT assay), migration (e.g., transwell assay), or changes in downstream signaling molecules (e.g., Western blot for p-Akt).
Visualizations
Caption: LPA₅ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
TC Lpa5 4 stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability testing and storage of TC Lpa5 4, a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5).
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A: Solid this compound should be stored at either +4°C for short-term storage or -20°C for long-term storage to ensure its stability.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1][3] Ethanol can also be used, with a solubility of up to 20 mM.
Q3: How should I store this compound stock solutions?
A: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for use within one month or at -80°C for up to six months. It is crucial to protect these solutions from light.
Q4: Can I store this compound in an aqueous solution?
A: It is not recommended to store this compound in aqueous solutions for extended periods. For in vitro and in vivo experiments requiring aqueous buffers, it is best to prepare the working solution fresh on the day of use from a DMSO stock.
Q5: What is the long-term stability of this compound?
A: When stored as a solid at -20°C, this compound is reported to be stable for at least four years.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous buffers. | Ensure the final concentration of DMSO in the aqueous working solution is kept as low as possible while maintaining the solubility of this compound. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified. |
| The pH of the buffer may affect solubility. | Check the compatibility of this compound with the pH of your experimental buffer. | |
| Loss of compound activity over time | Instability of the compound in the prepared working solution. | Prepare working solutions fresh before each experiment. Avoid storing diluted, aqueous solutions of this compound. |
Storage and Stability Data
Recommended Storage Conditions
| Form | Temperature | Duration | Light Protection |
| Solid | +4°C | Short-term | Recommended |
| -20°C | Long-term (≥ 4 years) | Recommended | |
| DMSO Stock Solution | -20°C | Up to 1 month | Required |
| -80°C | Up to 6 months | Required |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 20 mM |
| Acetonitrile (B52724) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of solid this compound (Molecular Weight: 410.89 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.11 mg of this compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Guideline for a Stability-Indicating HPLC Method (Hypothetical)
Note: A specific validated stability-indicating method for this compound is not publicly available. The following is a general starting point for method development.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C (solid and solution)
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for handling and preparation of this compound for experiments.
Caption: Inhibition of LPA5 signaling pathway by this compound.
References
Technical Support Center: Overcoming Resistance to TC-LPA5-4 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA5 receptor antagonist, TC-LPA5-4, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is TC-LPA5-4 and what is its primary mechanism of action?
A1: TC-LPA5-4 is a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). Its primary mechanism of action is to block the binding of lysophosphatidic acid (LPA) to the LPA5 receptor, thereby inhibiting its downstream signaling pathways. LPA5 is a G protein-coupled receptor (GPCR) that, upon activation, can influence a variety of cellular processes, including proliferation, migration, and survival.[1][2][3]
Q2: What is the rationale for using an LPA5 antagonist in cancer treatment?
A2: The rationale for targeting the LPA5 receptor in cancer is based on its diverse and context-dependent roles in tumor biology. Depending on the cancer type, LPA5 signaling can either promote or suppress tumor growth and metastasis. In some cancers, such as certain thyroid and lung cancers, LPA5 has been shown to promote cell proliferation and migration. In such cases, antagonizing LPA5 with TC-LPA5-4 is expected to inhibit these pro-tumorigenic effects. Conversely, in some immune cells like CD8+ T cells, LPA5 activation can suppress their anti-tumor activity. Therefore, blocking LPA5 could potentially enhance the immune response against cancer cells.
Q3: What are the known signaling pathways downstream of LPA5 activation?
A3: LPA5 is known to couple to several heterotrimeric G proteins, leading to the activation of multiple downstream signaling pathways. The primary G proteins coupled to LPA5 are Gq/11 and G12/13.
-
Gq/11 pathway: Activation of this pathway leads to an increase in intracellular calcium levels.
-
G12/13 pathway: This pathway primarily activates the RhoA signaling cascade, which is involved in cytoskeletal rearrangements, cell migration, and proliferation.
-
cAMP modulation: LPA5 activation can also lead to an increase in cyclic AMP (cAMP) levels, which can have inhibitory effects on cell migration in some cancer cells, like melanoma.
The specific downstream effects of LPA5 activation are highly cell-type dependent.
Troubleshooting Guide
This guide addresses potential issues and unexpected results that researchers may encounter when using TC-LPA5-4 in their experiments.
Issue 1: TC-LPA5-4 treatment shows no effect or a paradoxical (pro-tumorigenic) effect on my cancer cell line.
-
Possible Cause 1: Low or absent LPA5 expression.
-
Troubleshooting Step: Verify the expression level of LPA5 in your cancer cell line at both the mRNA and protein levels (e.g., using qPCR and Western blotting). If LPA5 expression is negligible, TC-LPA5-4 is unlikely to have a significant effect.
-
-
Possible Cause 2: Predominance of other LPA receptors.
-
Troubleshooting Step: Cancer cells often express multiple LPA receptors (LPAR1-6). The overall cellular response to LPA is the integrated output of signaling from all expressed receptors. It is possible that other LPA receptors with pro-tumorigenic signaling (e.g., LPAR1, LPAR3) are more dominant in your cell line. Consider using antagonists for other LPA receptors in combination with TC-LPA5-4.
-
-
Possible Cause 3: LPA5 has a tumor-suppressive role in your specific cancer model.
-
Troubleshooting Step: In some contexts, LPA5 signaling can inhibit cell migration and invasion. Review the literature for the known role of LPA5 in your specific cancer type. If LPA5 is reported to have a tumor-suppressive function, then its antagonism by TC-LPA5-4 could logically lead to a pro-tumorigenic outcome.
-
Issue 2: Cancer cells develop resistance to TC-LPA5-4 treatment over time.
-
Possible Cause 1: Upregulation of alternative signaling pathways.
-
Troubleshooting Step: Chronic inhibition of one signaling pathway can lead to compensatory upregulation of others. Analyze key survival and proliferation pathways (e.g., PI3K/Akt, MAPK/ERK) in your resistant cells compared to the parental, sensitive cells. You may need to use combination therapy to target these escape pathways. For example, targeting the autotaxin (ATX) enzyme, which produces LPA, can be a strategy to overcome drug resistance.
-
-
Possible Cause 2: Alterations in LPA metabolism.
-
Troubleshooting Step: Changes in the expression or activity of enzymes involved in LPA synthesis (e.g., autotaxin) or degradation can alter the local concentration of LPA, potentially overcoming the competitive antagonism of TC-LPA5-4. Measure the levels of LPA in the cell culture medium of resistant and sensitive cells.
-
-
Possible Cause 3: Clonal selection of a resistant subpopulation.
-
Troubleshooting Step: The initial cancer cell population may be heterogeneous, with a small subpopulation of cells that are inherently resistant to TC-LPA5-4. Prolonged treatment can lead to the selection and expansion of this clone. Perform single-cell cloning and characterize the sensitivity of individual clones to TC-LPA5-4.
-
Data Presentation
Table 1: Summary of LPA5 Receptor Signaling in Different Cancer Contexts
| Cancer Type | LPA5 Role | Dominant Signaling Pathway(s) | Reference(s) |
| Melanoma | Anti-migratory/Inhibitory | Increased cAMP, Decreased PIP3 | |
| Thyroid Cancer | Pro-proliferative, Pro-migratory | PI3K/Akt | |
| CD8+ T Cells | Inhibitory to anti-tumor function | Decreased Ca2+ mobilization, Reduced ERK activation | |
| Rat Lung and Liver Cancer | Pro-proliferative, Pro-motility | Gq and/or G12/13 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of TC-LPA5-4 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with TC-LPA5-4 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, LPA5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of TC Lpa5 4 on LPA5: A Comparative Guide
For researchers in pharmacology and drug development, validating the efficacy and specificity of a receptor antagonist is a critical step. This guide provides a comprehensive comparison of TC Lpa5 4, a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5), with other known inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of the underlying biological pathways and experimental workflows.
Introduction to LPA5 and its Inhibition
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1 through LPA6. LPA5 (also known as GPR92) is involved in a variety of physiological and pathological processes, including neuropathic pain, inflammation, immune cell regulation, and cancer progression.[1][2][3] Upon activation by LPA, LPA5 primarily couples to two main G protein families: Gαq/11 and Gα12/13.[4][5]
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be readily measured to assess receptor activation.
-
Gα12/13 Pathway: This pathway activates Rho GTPases, leading to cytoskeletal rearrangements, stress fiber formation, and changes in cell morphology and motility.
Given its role in disease, LPA5 has emerged as a promising therapeutic target. This compound is a selective, non-lipid antagonist of LPA5. This guide serves to validate its inhibitory effects by comparing it against other compounds that modulate the LPA5 signaling axis.
Comparison of LPA5 Inhibitors
The inhibitory potency of this compound is best understood when compared with other molecules targeting LPA5 or related pathways. The following tables summarize the key quantitative data for selected compounds.
Table 1: Comparison of Direct LPA5 Receptor Antagonists
| Compound | Target(s) | IC50 / Ki | Assay System | Key Features |
| This compound | LPA5 | IC50: 800 nM | LPA5-expressing McA-RH7777 cells | Selective over 80 other screened targets; inhibits LPA-induced platelet aggregation. |
| AS2717638 | LPA5 | IC50: 38 nM Ki: 9.1 nM (human) | BV-2 microglia cells (IC50); CHO cells expressing human LPA5 (cAMP assay) | Highly potent and selective over LPA1, LPA2, and LPA3; orally bioavailable and brain-penetrant. |
| H2L 5765834 | LPA1, LPA3, LPA5 | IC50: 94 nM (LPA1) IC50: 752 nM (LPA3) IC50: 463 nM (LPA5) | Not Specified | Multi-target antagonist. |
Table 2: Inhibitors of Related LPA Signaling Pathways
| Compound | Target(s) | IC50 / Ki | Assay System | Mechanism of Action |
| PF-8380 | Autotaxin (ATX) | IC50: 2.8 nM (isolated enzyme) IC50: 101 nM (human whole blood) | Isolated enzyme assay; human whole blood | Inhibits the synthesis of LPA from lysophosphatidylcholine (B164491) (LPC), thereby reducing the available agonist for all LPA receptors. |
| Ki16425 | LPA1, LPA3 | Ki: 0.34 µM (LPA1) Ki: 0.93 µM (LPA3) Ki: 6.5 µM (LPA2) | RH7777 cells | Selective antagonist for LPA1/3; useful as a negative control to confirm LPA5-specific effects as it has no activity at LPA5. |
Visualizing LPA5 Signaling and Experimental Validation
Diagrams are essential for conceptualizing complex biological systems and experimental procedures. The following visualizations were created using the Graphviz DOT language to meet the specified requirements.
Experimental Protocols
To quantitatively assess the inhibitory activity of this compound, specific in vitro assays are required. Below are detailed protocols for two fundamental experiments.
Calcium Mobilization Assay
This assay directly measures the activation of the Gαq/11 pathway by monitoring intracellular calcium changes upon receptor stimulation. It is a robust method for quantifying antagonist potency (IC50).
Detailed Protocol:
-
Cell Culture: Seed a cell line stably expressing the human LPA5 receptor (e.g., CHO-hLPA5, HEK293-hLPA5) into 96-well black-wall, clear-bottom plates at a density of 20,000-40,000 cells per well. Incubate overnight.
-
Dye Loading: The next day, remove the culture medium. Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition: Wash the plate twice with assay buffer (e.g., HBSS with 20 mM HEPES). Add 20 µL of a 10X serial dilution of this compound (or other antagonists) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Reading: Place the plate into a fluorometric imaging plate reader (FLIPR or FlexStation). Add 25 µL of a 5X LPA solution (at a pre-determined EC₈₀ concentration) to stimulate the cells.
-
Data Analysis: The reader will measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak fluorescence in antagonist-treated wells to control wells (agonist only). Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.
Platelet Aggregation Assay
LPA is a known agonist for platelet aggregation, a response mediated in part by LPA5. This assay provides a functional, physiological readout of LPA5 inhibition.
Detailed Protocol:
-
Sample Preparation: Draw venous blood from consenting, healthy donors (who have not taken anti-platelet medication) into tubes containing 3.8% trisodium (B8492382) citrate.
-
PRP Isolation: Centrifuge the blood at a low speed (e.g., 200-240 g) for 10-15 minutes at room temperature to prepare platelet-rich plasma (PRP). A second centrifugation of the remaining blood at a high speed (e.g., 2000 g) will yield platelet-poor plasma (PPP), used for baseline correction.
-
Assay Procedure: Place a volume of PRP (e.g., 250 µL) into a cuvette with a magnetic stir bar and place it in a light transmission aggregometer.
-
Inhibitor Incubation: Add the desired concentration of this compound or vehicle (e.g., DMSO) to the PRP and incubate for 2-5 minutes.
-
Aggregation Measurement: Establish a baseline reading (0% aggregation). Add the LPA agonist (e.g., 1-oleoyl-LPA) to induce aggregation. The instrument will record the increase in light transmission as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is recorded. The inhibitory effect is calculated by comparing the aggregation in the presence of this compound to the vehicle control. An IC50 value can be determined by testing a range of inhibitor concentrations.
Conclusion
The data and protocols presented in this guide provide a robust framework for validating the inhibitory effect of this compound on its target, LPA5. With an IC50 of 800 nM, this compound is a selective LPA5 antagonist. For studies requiring higher potency or in vivo applications involving the central nervous system, AS2717638 presents a strong alternative with its significantly lower IC50 of 38 nM and brain-penetrant properties. The use of multi-target inhibitors like H2L 5765834 or pathway inhibitors like PF-8380 can help elucidate the broader role of LPA signaling, while specific negative controls like Ki16425 are crucial for confirming that the observed effects are indeed mediated by LPA5.
By employing standardized functional assays such as calcium mobilization and platelet aggregation, researchers can confidently quantify the inhibitory activity of this compound and objectively compare its performance against relevant alternatives in the field.
References
- 1. PF-8380 | PDE | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AS2717638 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TC-LPA5-4 and Other LPA5 Antagonists for Researchers
For researchers and professionals in drug development, the selection of a potent and selective antagonist for the lysophosphatidic acid receptor 5 (LPA5) is crucial for advancing studies in areas such as neuropathic pain, inflammation, and oncology. This guide provides a detailed comparison of TC-LPA5-4 with other notable LPA5 antagonists, focusing on their performance backed by experimental data.
This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Quantitative Performance Comparison of LPA5 Antagonists
The following table summarizes the in vitro potency of TC-LPA5-4 and other selected LPA5 antagonists. It is important to note that direct comparison of IC50 values should be made with caution, as they are often determined in different cell lines and using varied assay methodologies.
| Compound | Target(s) | IC50 (LPA5) | Assay Type | Cell Line | Key Findings |
| TC-LPA5-4 | LPA5, Autotaxin (ATX) | 0.8 µM[1] | Calcium Mobilization | LPA5-RH7777 cells[1] | Also inhibits ATX with an IC50 of 7.1 µM, raising questions about its in vivo specificity for LPA5.[2] |
| AS2717638 | LPA5 | 38 nM | cAMP Accumulation | CHO cells expressing human LPA5 | Highly selective against LPA1, LPA2, and LPA3.[2] Orally active and brain-penetrant. |
| H2L 5765834 | LPA1, LPA3, LPA5 | 463 nM | Not specified | Not specified | Also antagonizes LPA1 (IC50 = 94 nM) and LPA3 (IC50 = 752 nM). |
| Compound 3 | LPA5 | 0.7 µM | Not specified | BV-2 microglia cells | Structurally a diphenylpyrazole derivative. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the LPA5 signaling cascade and a typical experimental workflow for antagonist screening.
References
Comparative Analysis of TC Lpa5 4 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of TC Lpa5 4 with other receptors, presenting available experimental data to inform its use as a selective antagonist for the lysophosphatidic acid receptor 5 (LPA5).
Introduction to this compound
This compound is a non-lipid small molecule antagonist of the human lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and predicting potential off-target effects in drug development.
On-Target Activity: LPA5 Receptor Antagonism
This compound demonstrates potent antagonism of the human LPA5 receptor with a reported half-maximal inhibitory concentration (IC50) of 0.8 µM in LPA5-expressing RH7777 cells.[1][2][3][4] This activity has been shown to inhibit LPA-induced aggregation of isolated human platelets.[1]
Off-Target Activity and Cross-Reactivity Profile
While this compound is marketed as selective for LPA5, and one source claims it exhibits selectivity against 80 other screened targets, the specific data from this broad panel screening is not publicly available. However, detailed studies have revealed off-target activity against a panel of histone methyltransferases.
Cross-Reactivity with Histone Methyltransferases
A significant off-target activity of this compound has been identified against the histone-lysine N-methyltransferase NSD2, with an IC50 of 8.5 µM. Further screening against a panel of 35 other methyltransferases revealed inhibitory activity against several of these enzymes, with IC50 values ranging from 0.33 to 71 µM.
Data Presentation
The following tables summarize the available quantitative data for the on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Cell Line | IC50 (µM) |
| Human LPA5 Receptor | LPA-induced platelet aggregation | LPA5-RH7777 | 0.8 |
Table 2: Off-Target Activity of this compound against Methyltransferases
| Target Enzyme | IC50 (µM) |
| NSD2 | 8.5 |
| Other 29 Methyltransferases | 0.33 - 71 |
| PRMT5–MEP50 complex | > 7-fold weaker than NSD2 |
Note: The specific identities and corresponding IC50 values for the "29 other methyltransferases" are not fully detailed in the public literature.
Experimental Protocols
LPA5 Receptor Functional Assay (Platelet Aggregation)
A common method to assess LPA5 antagonism is through the inhibition of lysophosphatidic acid (LPA)-induced platelet aggregation in washed isolated human platelets.
-
Platelet Isolation: Whole blood is collected from healthy donors, and platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then washed and resuspended in a suitable buffer.
-
Agonist-Induced Aggregation: The baseline aggregation of the platelet suspension is monitored using an aggregometer.
-
Antagonist Inhibition: Platelets are pre-incubated with varying concentrations of this compound or vehicle control.
-
LPA Challenge: Aggregation is initiated by the addition of a known concentration of an LPA receptor agonist (e.g., 16:0 alkyl-LPA).
-
Data Analysis: The percentage of aggregation is recorded, and the IC50 value for this compound is calculated by plotting the inhibition of LPA-induced aggregation against the concentration of the antagonist.
Histone Methyltransferase (HMT) Activity Assay (MTase-Glo™)
The off-target activity of this compound against NSD2 was identified using a quantitative high-throughput screening (qHTS) format with the MTase-Glo™ bioluminescence assay.
-
Reaction Setup: The assay is performed in 1,536-well plates. Each well contains the NSD2 enzyme, a nucleosome substrate, S-adenosylmethionine (SAM), and the test compound (this compound) at various concentrations.
-
Enzymatic Reaction: The reaction is incubated to allow the methyltransferase to transfer a methyl group from SAM to the histone substrate, producing S-adenosyl-L-homocysteine (SAH).
-
SAH Detection: The MTase-Glo™ reagent is added, which contains enzymes that convert SAH to ATP.
-
Luminescent Signal: The newly synthesized ATP is then used by a luciferase to generate a light signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is determined by plotting the inhibition of the luminescent signal against the concentration of this compound.
Signaling Pathways and Experimental Workflows
LPA5 Receptor Signaling Pathway
LPA5 is known to couple to Gαq/11 and Gα12/13 proteins. Activation of these pathways leads to downstream signaling cascades that influence various cellular responses.
Experimental Workflow for Cross-Reactivity Screening
The general workflow to assess the cross-reactivity of a compound like this compound involves screening against a panel of targets and then performing dose-response studies for any identified hits.
Conclusion
This compound is a potent antagonist of the LPA5 receptor. While it is reported to be selective against a large panel of other targets, publicly available quantitative data to support this is limited. Notably, this compound demonstrates off-target inhibitory activity against the histone methyltransferase NSD2 and other related enzymes. Researchers should be aware of these off-target effects when designing experiments and interpreting data. For a complete and definitive assessment of this compound's selectivity, access to the full screening data from the 80-target panel would be necessary.
References
Reproducibility of TC Lpa5 4 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on TC Lpa5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPAR5), and its alternatives. The data presented here is intended to assist in the evaluation of the reproducibility and efficacy of this compound in the context of cancer research, particularly in thyroid cancer.
Comparative Performance of LPAR5 Antagonists
The following tables summarize the quantitative data on the in vitro efficacy of this compound and a notable alternative, AS2717638. This data is critical for assessing the potency and cellular effects of these compounds.
Table 1: IC50 Values of LPAR5 Antagonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Citation |
| This compound | CGTH-W3 | Papillary Thyroid Carcinoma | 103.0 | [1] |
| This compound | TPC-1 | Papillary Thyroid Carcinoma | 84.9 | [1] |
| This compound | B-CPAP | Papillary Thyroid Carcinoma | 55.9 | [1] |
| This compound | BHT101 | Papillary Thyroid Carcinoma | 57.17 | [1] |
| AS2717638 | BV-2 | Microglia | 0.038 | [2] |
Table 2: Effect of this compound on Thyroid Cancer Cell Migration
| Cell Line | Treatment Concentration (μM) | Incubation Time (hours) | Inhibition of Migration (%) | Citation |
| CGTH-W3 | 5 | 24 | ~30 | |
| TPC-1 | 5 | 24 | ~30 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the results.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for determining cell viability in response to treatment with LPAR5 antagonists.
Materials:
-
Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1, B-CPAP, BHT101)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other compounds) of desired concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the thyroid cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Transwell Migration Assay
This protocol outlines the steps for assessing the effect of LPAR5 antagonists on cancer cell migration.
Materials:
-
Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (or other compounds)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture thyroid cancer cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber of each well.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Compound Treatment: Add the desired concentration of this compound to both the upper and lower chambers. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours, or a time period suitable for the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane by immersing the insert in fixation solution for 20 minutes. After fixation, stain the cells with crystal violet solution for 15 minutes.
-
Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field and compare the results between the treated and control groups. The percentage of migration inhibition can be calculated.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
Comparative Efficacy of TC Lpa5 4 Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of TC Lpa5 4, a specific antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), across various cancer and non-cancerous cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA5 signaling pathway.
Executive Summary
This compound demonstrates significant inhibitory effects on the proliferation and migration of several human cancer cell lines, with particularly compelling data in thyroid cancer. The antagonist's efficacy varies among cell lines, appearing to correlate with the expression levels of LPA5. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and provides diagrams of the implicated signaling pathways and experimental workflows to support further research and development.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory effects of this compound on cell proliferation have been quantified in several human thyroid carcinoma cell lines. The half-maximal inhibitory concentrations (IC50) reveal a differential sensitivity to the antagonist.
| Cell Line | Cancer Type | LPAR5 mRNA Expression | IC50 for Proliferation Inhibition (μM) | Reference |
| B-CPAP | Papillary Thyroid Carcinoma | High | 55.9 | [1] |
| BHT101 | Anaplastic Thyroid Carcinoma | High | 57.17 | [1] |
| TPC-1 | Papillary Thyroid Carcinoma | Lower | 84.9 | [1] |
| CGTH-W3 | Papillary Thyroid Carcinoma | Lower | 103.0 | [1] |
| LPA5-RH7777 | Rat Hepatoma (expressing human LPA5) | N/A | 0.8 |
In addition to inhibiting proliferation, this compound has been shown to significantly impede the migration of thyroid cancer cells.
| Cell Line | Cancer Type | Treatment Concentration | Inhibition of LPA-Stimulated Migration | Reference |
| CGTH-W3 | Papillary Thyroid Carcinoma | 5 μM | ~30% | |
| TPC-1 | Papillary Thyroid Carcinoma | 5 μM | ~30% |
-
A549 (Human Lung Carcinoma): Suppression of LPA-enhanced cell growth.
-
LL/2 (Mouse Lung Carcinoma): Inhibition of LPA-induced cell growth.
-
BV2 (Mouse Microglia): Blunting of pro-inflammatory responses induced by LPA.
Further quantitative studies are required to establish a direct comparative efficacy of this compound in these and other cell lines.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the blockade of the LPA5 receptor, which is a G protein-coupled receptor (GPCR). Activation of LPA5 by its ligand, lysophosphatidic acid (LPA), can trigger multiple downstream signaling cascades. In thyroid cancer cells, LPA5 signaling has been shown to proceed through the PI3K/Akt pathway to promote cell proliferation and migration.
LPA5 Signaling Pathway
References
In Vivo Validation of TC Lpa5 4's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of TC Lpa5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). The document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents associated signaling pathways and workflows to offer a comprehensive overview for research and drug development professionals.
Comparative Analysis of In Vivo Anti-Tumor Activity
This compound has demonstrated notable anti-tumor effects in preclinical in vivo models, particularly in thyroid cancer. Its mechanism of action involves the inhibition of the LPA5 receptor, leading to the attenuation of downstream signaling pathways crucial for cancer cell proliferation and migration, such as the PI3K/Akt pathway. To provide a clear comparison, this section presents available quantitative data on this compound alongside other relevant LPA receptor antagonists.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key In Vivo Findings | Citation(s) |
| This compound | Papillary Thyroid Carcinoma | Nude Mice (Xenograft) | Not explicitly stated in reviewed sources | Significantly decreases tumor growth. Attenuates cancer proliferation and migration. | [1] |
| BrP-LPA | Breast Cancer (MDA-MB-231) | Nude Mice (Orthotopic Xenograft) | 3 mg/kg and 10 mg/kg, intraperitoneally | Significantly reduced tumor burden. Superior to paclitaxel (B517696) in reducing blood vessel density. | [2][3] |
| BrP-LPA | Lung Cancer (A549) | Nude Mice (Xenograft) | 3 mg/kg, intraperitoneally | Markedly inhibited tumor growth and reduced tumor vascularization. | [4] |
| Ki16425 | Pancreatic Cancer (YAPC-PD) | Nude Mice (Inoculated) | 1 mg/day, oral administration | Significantly inhibited tumor weight and attenuated invasion and metastasis to lung, liver, and brain. | [5] |
| Ki16425 | Renal Cell Carcinoma | Nude Mice (Xenograft) | Not explicitly stated in reviewed sources | Dampened RCC tumorigenesis. Co-administration with sunitinib (B231) prolonged sensitivity to sunitinib. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo anti-tumor activity assessment based on the reviewed literature.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., papillary thyroid carcinoma cells for this compound, MDA-MB-231 breast cancer cells for BrP-LPA) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard sterile conditions.
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD-SCID mice, are typically used for establishing human cancer cell line xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) are suspended in a suitable medium, sometimes mixed with an extracellular matrix substitute like Matrigel, and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length × Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Compound Administration: The test compound (e.g., this compound, BrP-LPA, Ki16425) is formulated in a suitable vehicle. The compound is administered to the mice via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), at a predetermined dose and schedule.
-
Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In some studies, tumors are processed for further analysis, such as immunohistochemistry to assess angiogenesis or biomarker expression.
-
Statistical Analysis: Tumor growth data are statistically analyzed to determine the significance of the anti-tumor effect of the treatment compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.
LPA5 Signaling Pathway in Cancer
The following diagram illustrates the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to its receptor, LPA5, and the subsequent activation of the PI3K/Akt pathway, which is a key driver of cell proliferation and survival in cancer. This compound, as an LPA5 antagonist, blocks this pathway at its inception.
Caption: LPA5-PI3K/Akt signaling pathway and the inhibitory action of this compound.
In Vivo Anti-Tumor Activity Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a compound like this compound.
Caption: Standard workflow for in vivo validation of anti-tumor compounds.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of TC LPA5 4: A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of TC LPA5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), with a key alternative, AS2717638. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective data to support informed decisions in preclinical research.
Comparative Analysis of LPA5 Antagonists
This compound and AS2717638 are both potent and selective antagonists of the LPA5 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including platelet aggregation, cancer cell proliferation, and neuroinflammation.[1] While both compounds effectively block LPA5 signaling, they exhibit distinct potency and selectivity profiles.
| Compound | Target | IC50 | Assay System | Reference |
| This compound | LPA5 | 0.8 µM | LPA5-RH7777 cells | |
| AS2717638 | LPA5 | 38 nM | hLPA5-expressing cells | [2] |
Table 1: Potency of LPA5 Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and AS2717638 against the LPA5 receptor.
LPA5 Signaling Pathway
LPA5 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and G12/13 G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho GTPases, leading to cytoskeletal rearrangements and cell migration. Additionally, LPA5 signaling can influence cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: LPA5 Receptor Signaling Pathway.
Experimental Protocols
To assess the on-target effects of LPA5 antagonists, two key in vitro assays are commonly employed: the LPA-induced platelet aggregation assay and the calcium mobilization assay.
LPA-Induced Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit platelet aggregation induced by LPA.
Caption: LPA-Induced Platelet Aggregation Assay Workflow.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Pre-warm the PRP samples to 37°C.
-
Add the desired concentrations of the LPA5 antagonist (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 10-15 minutes) at 37°C with stirring in an aggregometer.
-
Initiate platelet aggregation by adding a sub-maximal concentration of LPA.
-
Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Record the aggregation curves and calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Calcium Mobilization Assay
This assay is used to determine the ability of an antagonist to block the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA5 receptor.
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the human LPA5 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the LPA5 antagonist (e.g., this compound) in the assay buffer.
-
Add the antagonist solutions or vehicle control to the respective wells of the microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the microplate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of LPA at a concentration that elicits a sub-maximal response (e.g., EC80) into all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of the antagonist and calculate its IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and a key alternative, highlighting their potencies and the experimental methodologies used to confirm their on-target effects. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the LPA5 receptor. The significant difference in potency between this compound and AS2717638 underscores the importance of careful compound selection based on the specific requirements of the intended research or therapeutic application.
References
Safety Operating Guide
Navigating the Disposal of TC Lpa5 4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TC Lpa5 4, a selective antagonist of the LPA5 receptor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for similar chemical compounds and laboratory waste.
Crucially, users must consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations governing chemical waste disposal.
This compound, with the chemical formula C23H23ClN2O3, is a chlorinated heterocyclic compound.[1] Its disposal will largely be dictated by its chemical properties, the solvents used, and the nature of the waste (e.g., pure compound, dilute solution, contaminated materials).
Key Disposal Considerations
Disposal procedures for this compound should be approached with the understanding that it is a bioactive chemical compound. The primary objective is to prevent its release into the environment and to ensure the safety of laboratory personnel.
Quantitative Data Summary for Disposal Planning
To facilitate a structured approach to waste management, the following table summarizes key quantitative parameters that should be considered. Please note that specific values for this compound must be obtained from the manufacturer's SDS.
| Parameter | General Guidance | Recommended Action |
| Waste Concentration | Dependent on experimental use. | Characterize waste streams to determine if they are concentrated or dilute. |
| pH of Aqueous Waste | Neutral pH (6-8) is generally preferred for disposal. | Neutralize acidic or basic waste solutions before collection. |
| Solvent Compatibility | Segregate halogenated and non-halogenated solvents. | Collect this compound waste dissolved in DMSO or other solvents in separate, labeled containers.[2] |
| Container Type | Use chemically resistant, sealed containers. | Use designated hazardous waste containers provided by your institution's environmental health and safety (EHS) office. |
Experimental Protocols for Waste Management
The following are generalized experimental protocols for handling and preparing this compound waste for disposal. These should be adapted based on the specific guidance from the SDS and institutional protocols.
Protocol 1: Disposal of Solid this compound
-
Collection: Collect unadulterated, expired, or surplus solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Labeling: Label the container as "Hazardous Waste" and include the full chemical name: "5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid," the quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS office.
Protocol 2: Disposal of this compound in DMSO Solution
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[3][4]
-
Collection: Collect waste solutions of this compound in DMSO in a dedicated, labeled, and sealed container suitable for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.
-
Labeling: Label the container as "Hazardous Waste" and list all components, including "this compound" and "Dimethyl Sulfoxide," with their approximate concentrations.
-
Storage: Store in a designated flammable and combustible materials storage area, away from ignition sources.
-
Disposal: Contact your institution's EHS for pickup and disposal. Sink disposal of DMSO solutions is not permitted.
Protocol 3: Decontamination of Labware
-
Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residue. Collect this initial rinsate as hazardous waste.
-
Secondary Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By following these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling TC Lpa5 4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TC Lpa5 4. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Disclaimer: This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. This compound is intended for research use only by trained personnel.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation | A fume hood should be used to minimize inhalation exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following step-by-step procedures outline the operational workflow from receipt of the compound to its final disposal.
Operational Plan: Step-by-Step Handling Procedure
-
Pre-Handling Preparations:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and materials within the fume hood to minimize movement of the compound in the open lab.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
-
Handling the Compound:
-
For solid compound: Handle exclusively within a chemical fume hood to avoid inhalation of any dust. Use appropriate tools for weighing and transferring the solid.
-
For solutions: Prepare and handle all solutions containing this compound within a chemical fume hood to prevent inhalation of vapors and to contain any potential spills.
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: Avoid raising dust. Absorb spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Disposal Plan
-
Dispose of all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in accordance with local, state, and federal regulations for chemical waste.
-
Do not discard this compound down the drain or in general waste.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the safe handling procedure for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
